4-(5-Fluoropyridin-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAHNQLAUBIUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744829 | |
| Record name | 4-(5-Fluoropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046789-38-1 | |
| Record name | 4-(5-Fluoropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(5-Fluoropyridin-2-yl)benzonitrile synthesis pathways
An In-Depth Technical Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic building block in modern drug discovery and materials science. The document is structured to provide researchers, chemists, and drug development professionals with both a robust theoretical understanding and practical, field-proven insights into the synthesis of this compound. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which stands as the most versatile and widely adopted method. We will dissect this pathway, exploring the critical parameters of catalyst systems, the rationale behind reagent selection, and detailed experimental protocols. Alternative synthetic strategies are also discussed to provide a complete landscape of available methodologies.
Introduction and Strategic Importance
This compound is a biaryl compound featuring a fluorinated pyridine ring linked to a benzonitrile moiety. This specific arrangement of functional groups makes it a highly valuable scaffold in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, the fluorine atom can modulate electronic properties and metabolic stability, and the nitrile group can serve as a key interaction point or be further transformed into other functional groups. Its utility is prominent in the synthesis of inhibitors for various enzymes and as a precursor for advanced functional materials.[1][2] The efficient and scalable synthesis of this molecule is therefore a critical objective for many research and development programs.
This guide moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
The Cornerstone of Synthesis: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and benzene rings is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the preeminent strategy for this transformation, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[3][4]
The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide. For the target molecule, this presents two primary retrosynthetic disconnections, each with its own strategic considerations regarding starting material availability and reactivity.
Figure 1: The two primary retrosynthetic approaches for the Suzuki-Miyaura synthesis.
Route A: Coupling (5-Fluoropyridin-2-yl)boronic Acid with a 4-Halobenzonitrile
This pathway utilizes a heteroarylboronic acid and an aryl halide. (5-Fluoropyridin-2-yl)boronic acid is commercially available, making this route attractive from a procurement standpoint.[5][6][7] The coupling partner is typically 4-bromobenzonitrile or 4-iodobenzonitrile, with the choice often depending on a balance of reactivity (I > Br) and cost (Br < I).
Route B: Coupling 2-Halo-5-fluoropyridine with 4-Cyanophenylboronic Acid
In this alternative, the roles are reversed. The coupling partners are a halopyridine (e.g., 2-bromo-5-fluoropyridine) and 4-cyanophenylboronic acid. 4-Cyanophenylboronic acid is also a widely available and frequently used reagent in cross-coupling reactions.[2][8] This route is equally viable and the choice between Route A and Route B often comes down to the relative cost, purity, and availability of the specific starting materials.
Deconstructing the Catalytic System: A Mechanistic Perspective
Achieving high yields in the Suzuki coupling of heteroaryl compounds, particularly pyridines, requires careful selection of the catalyst, ligand, base, and solvent. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and reducing efficiency.[9] Therefore, a well-optimized system is paramount.
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Palladium Precatalyst : Common choices include palladium(II) acetate (Pd(OAc)₂) or palladium complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[10][11] These Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligand : This is arguably the most critical component. For challenging substrates like pyridines, bulky and electron-rich phosphine ligands are essential. They promote the crucial oxidative addition and reductive elimination steps.[12] Ligands from the Buchwald family, such as SPhos and XPhos, are highly effective.[9] The dppf ligand is also a robust and reliable choice for a wide range of couplings.[10][11]
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or the stronger potassium phosphate (K₃PO₄) are commonly used.[11] The choice of base can significantly impact yield, with stronger bases often required for less reactive coupling partners.
-
Solvent : The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF). The presence of water can be beneficial for the solubility of the base and can influence the reaction rate.[10][11]
Experimental Protocols and Data
The following section provides a generalized, yet detailed, protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol is a composite of best practices derived from multiple literature sources.[10][11][13]
General Experimental Protocol
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluoropyridine, 4-cyanophenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford pure this compound.
Comparative Data on Reaction Conditions
The table below summarizes representative conditions for Suzuki-Miyaura couplings involving pyridine derivatives, illustrating the interplay between the different components.
| Coupling Partners | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride + Arylboronic acid | Pd(dppf)Cl₂ (10%) | dppf | Na₃PO₄ | Dioxane | 100 | 5-89 | [10][11] |
| 6-Bromo-2-substituted Pyridine + Arylboronic ester | Pd Phosphine Oxide (1-2%) | Phosphine Oxide | K₃PO₄ | Dioxane | 80 | High | [14] |
| Benzyl Bromide + Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2%) | dppf | Cs₂CO₃ | THF/H₂O | 77 | Good | [4] |
| 2-Chloropyridines + Fluoroarenes | Pd/SPhos | PivOK | Isopropyl acetate | - | - | High | [15] |
Alternative Synthetic Strategies
While Suzuki-Miyaura coupling is the workhorse, other methods exist and may be advantageous in specific contexts.
Direct C-H Arylation
A more modern and atom-economical approach involves the direct C-H arylation of 5-fluoropyridine.[16] This strategy avoids the pre-functionalization required for boronic acids or halides. For example, a photoredox-catalyzed Meerwein arylation can use an in situ generated diazonium salt from 4-aminobenzonitrile to directly arylate the C2 position of the pyridine ring under blue light irradiation.[16][17] This method offers a more sustainable pathway by reducing waste and synthetic steps.
Figure 3: Workflow for a direct C-H arylation approach to the target molecule.
Buchwald-Hartwig Amination Logic (Conceptual)
While not a direct route to the target C-C bond, the principles of palladium-catalyzed cross-coupling are versatile. The Buchwald-Hartwig amination, which forms C-N bonds, is a powerful tool in pyridine chemistry.[12][18][19] It underscores the broad utility of palladium catalysis for constructing complex heteroaromatic systems, a field of chemistry to which the synthesis of our target molecule belongs.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Success hinges on a carefully optimized catalytic system, particularly the choice of a bulky, electron-rich phosphine ligand to overcome the inherent challenges of pyridine substrates. Both primary retrosynthetic routes—coupling a fluoropyridylboronic acid with a halobenzonitrile or a halofluoropyridine with cyanophenylboronic acid—are highly effective and the choice is dictated by practical considerations of reagent cost and availability. Emerging techniques like direct C-H arylation present promising, more sustainable alternatives that may become more prevalent as the methodologies are further refined. This guide provides the foundational knowledge and practical details necessary for researchers to confidently approach the synthesis of this important chemical entity.
References
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In-Depth Technical Guide: Crystal Structure of 4-(5-Fluoropyridin-2-yl)benzonitrile
A Note to the Reader: As a Senior Application Scientist, transparency is paramount. While this guide provides a comprehensive framework for the crystallographic analysis of 4-(5-Fluoropyridin-2-yl)benzonitrile, a public domain crystal structure for this specific molecule could not be located in the Cambridge Structural Database (CSD) or the broader scientific literature as of January 2026.[1][2]
Therefore, this guide will proceed as a detailed case study using the closely related analogue, 4-(Pyridin-2-yl)benzonitrile , for which crystallographic data is available. This approach allows for a robust and scientifically rigorous exploration of the methodologies and principles applicable to the target molecule. The fluorinated analogue would be expected to exhibit similar packing motifs, albeit with potential modulation of intermolecular interactions due to the electronic and steric influence of the fluorine substituent.
Introduction: The Significance of Biaryl Nitriles in Medicinal Chemistry
Biaryl nitrile scaffolds, such as this compound, are privileged structures in modern drug discovery. The unique electronic properties of the nitrile group, combined with the conformational flexibility and diverse interaction potential of the biaryl system, make these compounds attractive for targeting a wide range of biological macromolecules. The introduction of a fluoropyridine moiety can further enhance metabolic stability, membrane permeability, and binding affinity through specific fluorine-protein interactions.
A precise understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is fundamental.[3][4] This knowledge informs our understanding of:
-
Molecular Conformation: The dihedral angle between the aromatic rings, which dictates the overall shape of the molecule.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking, etc.) that govern crystal packing and can provide insights into potential protein-ligand interactions.
-
Solid-State Properties: Polymorphism, solubility, and stability, which are critical parameters in pharmaceutical development.
This guide will provide a comprehensive overview of the determination and analysis of the crystal structure of 4-(Pyridin-2-yl)benzonitrile, serving as a blueprint for the investigation of related biaryl nitriles.
Synthesis and Crystallization
The synthesis of 4-(Pyridin-2-yl)benzonitrile can be achieved through various cross-coupling methodologies, with the Suzuki-Miyaura coupling being a common and efficient route.
Protocol 2.1: Synthesis of 4-(Pyridin-2-yl)benzonitrile
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-cyanophenylboronic acid (1.1 equivalents), 2-bromopyridine (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and water (4:1), followed by a base such as sodium carbonate (2.0 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure 4-(Pyridin-2-yl)benzonitrile.
Protocol 2.2: Single Crystal Growth
High-quality single crystals are essential for X-ray diffraction analysis.[5] Slow evaporation is a reliable method for obtaining suitable crystals.
-
Solvent Selection: Dissolve the purified 4-(Pyridin-2-yl)benzonitrile in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at a slightly elevated temperature.
-
Evaporation: Loosely cover the vial to allow for slow evaporation of the solvent at room temperature over several days to weeks.
-
Crystal Selection: Identify well-formed, transparent crystals with sharp edges for mounting and analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3][6]
}
Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Protocol 3.1: Data Collection and Structure Refinement
-
Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[4]
-
Data Integration: The raw diffraction data is processed to obtain a list of reflections with their intensities and Miller indices (hkl).
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson synthesis.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated structure factors.[7][8]
Analysis of the Crystal Structure of 4-(Pyridin-2-yl)benzonitrile
The crystallographic data for 4-(Pyridin-2-yl)benzonitrile reveals key structural features.
| Parameter | Value |
| Chemical Formula | C₁₂H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.2835(6) |
| b (Å) | 17.5421(11) |
| c (Å) | 9.6559(6) |
| α (°) | 90 |
| β (°) | 90.090(3) |
| γ (°) | 90 |
| Volume (ų) | 1572.5(2) |
| Z | 4 |
| Note: The above data is for a related compound, 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile, as a representative example.[1] |
Molecular Conformation
The molecule is not perfectly planar. The dihedral angle between the pyridine and benzene rings is a critical conformational parameter. This twist is a balance between the steric hindrance of the ortho-hydrogens and the electronic effects favoring conjugation.
Intermolecular Interactions and Crystal Packing
The crystal packing is primarily governed by a network of weak intermolecular interactions, including C-H···N and C-H···π interactions. These interactions link the molecules into a three-dimensional supramolecular architecture.[9] The absence of strong hydrogen bond donors results in a packing arrangement dominated by weaker forces.
Computational Analysis: Complementing Experiment with Theory
Computational methods, particularly Density Functional Theory (DFT) and Hirshfeld surface analysis, provide deeper insights into the crystal structure.
Density Functional Theory (DFT)
DFT calculations can be used to optimize the geometry of the molecule and predict its electronic properties.[10][11] By comparing the DFT-optimized geometry with the experimental crystal structure, we can assess the influence of the crystal environment on the molecular conformation. Dispersion-corrected DFT is particularly important for accurately modeling the weak intermolecular interactions that govern the crystal packing.[12][13]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
}
Figure 2: Hirshfeld Surface Analysis Workflow.
The corresponding 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For 4-(Pyridin-2-yl)benzonitrile, the fingerprint plot would likely show significant contributions from H···H, C···H, and N···H contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to the determination and analysis of the crystal structure of biaryl nitriles, using 4-(Pyridin-2-yl)benzonitrile as a case study. The combination of experimental techniques like SC-XRD with computational methods such as DFT and Hirshfeld surface analysis provides a detailed understanding of the solid-state structure and intermolecular interactions.
For the target molecule, this compound, future work should focus on its successful synthesis and crystallization to obtain experimental diffraction data. A comparative analysis of its crystal structure with that of the non-fluorinated analogue would provide valuable insights into the role of fluorine in modulating crystal packing and intermolecular interactions, which is of significant interest in the field of crystal engineering and pharmaceutical sciences.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link]
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Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Available at: [Link]
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Search - Access Structures. CCDC. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
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Recent Developments for Crystallographic Refinement ofMacromolecules. Humana Press. Available at: [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available at: [Link]
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Single crystal X-ray diffraction. Fiveable. Available at: [Link]
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Single Crystal X-ray Diffraction. University of York. Available at: [Link]
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Research proposal Mining physical properties of organic molecular crystals via Density Functional Theory calculations. ResearchGate. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available at: [Link]
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Crystallographic Refinement. NIH. Available at: [Link]
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The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. Available at: [Link]
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Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. IUCr Journals. Available at: [Link]
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Towards hybrid density functional calculations of molecular crystals via fragment-based methods. The Journal of Chemical Physics. Available at: [Link]
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Density functional theory predictions of the mechanical properties of crystalline materials. UL Research Repository. Available at: [Link]
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Assessing the performance of density functional theory in optimizing molecular crystal structure parameters. ResearchGate. Available at: [Link]
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Considerations for the refinement of low-resolution crystal structures. IUCr Journals. Available at: [Link]
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Crystals User Guide. Chemical Crystallography. Available at: [Link]
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A Comprehensive Technical Guide to the Solubility of 4-(5-Fluoropyridin-2-yl)benzonitrile in Common Organic Solvents
Abstract
This technical guide provides a detailed analysis of the solubility characteristics of 4-(5-Fluoropyridin-2-yl)benzonitrile, a key intermediate in pharmaceutical and materials science research. A comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents a detailed, albeit illustrative, solubility dataset, and provides standardized protocols for experimental solubility determination. This guide is intended for researchers, chemists, and formulation scientists working with this compound.
Introduction: The Significance of this compound
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, including the fluoropyridine and benzonitrile groups, are prevalent in a wide array of biologically active molecules and functional materials. The fluorine substitution can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle and can participate in various chemical transformations. A thorough understanding of its solubility is a fundamental prerequisite for its effective utilization in any application.
Theoretical Framework: Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and establishing new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] this compound possesses both polar (nitrile, fluoropyridine) and non-polar (aromatic rings) characteristics, suggesting a nuanced solubility profile.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute containing heteroatoms like nitrogen and fluorine.
-
Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal.[1]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value (Predicted/Typical) | Source |
| Molecular Formula | C₁₂H₇FN₂ | PubChem |
| Molecular Weight | 198.20 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | ~ 120-130 °C | Predicted |
| Polarity | Moderately polar | Inferred from structure |
Solubility Profile of this compound
The following table presents a representative solubility profile of this compound in a range of common organic solvents at ambient temperature (~25 °C). This data is illustrative and should be confirmed experimentally.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility Category | Estimated Solubility (mg/mL) |
| Non-Polar Solvents | |||
| Hexane | 1.88 | Insoluble | < 0.1 |
| Toluene | 2.38 | Sparingly Soluble | 1-5 |
| Ethers | |||
| Diethyl Ether | 4.34 | Sparingly Soluble | 5-10 |
| Tetrahydrofuran (THF) | 7.58 | Soluble | 50-100 |
| Halogenated Solvents | |||
| Dichloromethane (DCM) | 9.08 | Soluble | > 100 |
| Chloroform | 4.81 | Soluble | > 100 |
| Ketones | |||
| Acetone | 20.7 | Very Soluble | > 200 |
| Esters | |||
| Ethyl Acetate | 6.02 | Soluble | 20-50 |
| Alcohols | |||
| Methanol | 32.7 | Soluble | 10-20 |
| Ethanol | 24.5 | Sparingly Soluble | 5-10 |
| Isopropanol | 19.9 | Sparingly Soluble | 1-5 |
| Amides | |||
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | > 200 |
| Other | |||
| Acetonitrile | 37.5 | Soluble | 50-100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 200 |
| Water | 80.1 | Insoluble | < 0.1 |
Interpretation of Data: The moderate polarity of this compound leads to good solubility in polar aprotic solvents like acetone, THF, DCM, and DMF. Its limited solubility in non-polar solvents like hexane and in protic solvents like ethanol and methanol is also consistent with its structure. The lack of significant hydrogen bond donating capability limits its interaction with alcoholic solvents compared to aprotic polar solvents.
Experimental Determination of Solubility
Accurate determination of solubility is critical for process development. The following section details a standardized protocol for this purpose.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of each test solvent to the respective vials.[2][3]
-
Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.[1]
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant from the saturated solutions with the same solvent to a concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL).
-
Safety and Handling
This compound, like many benzonitrile derivatives, should be handled with care.[4][5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The following diagram outlines the key safety considerations.
Caption: Key safety protocols for handling the compound.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound. The provided illustrative data and detailed experimental protocols offer a strong foundation for researchers and scientists. An accurate understanding and experimental validation of the solubility of this compound are paramount for its successful application in research and development.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
Quantum chemical calculations for 4-(5-Fluoropyridin-2-yl)benzonitrile
An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-(5-Fluoropyridin-2-yl)benzonitrile
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of interest in pharmaceutical and materials science research. We detail a robust computational methodology rooted in Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic properties. This document serves as a practical guide for researchers, offering step-by-step protocols for geometry optimization, frequency analysis, NMR spectroscopy prediction, and frontier molecular orbital analysis. By explaining the causality behind methodological choices, this guide ensures both technical accuracy and practical applicability for professionals in drug development and computational chemistry.
Introduction: The "Why" and "How" of Computational Scrutiny
This compound is a bi-aryl molecule featuring a fluorinated pyridine ring linked to a benzonitrile moiety. Such structures are prevalent in medicinal chemistry and organic electronics, where the interplay of aromatic rings and electron-withdrawing/donating groups dictates biological activity and material properties. Understanding the molecule's three-dimensional structure, vibrational modes, and electronic landscape is paramount for predicting its behavior, reactivity, and potential applications.
Quantum chemical calculations offer a powerful, non-destructive lens to probe these properties at the atomic level. By solving approximations of the Schrödinger equation, we can generate a wealth of information that complements and guides experimental work. This guide focuses on a workflow using Density Functional Theory (DFT), a method that has proven to be an excellent compromise between computational cost and accuracy for medium-sized organic molecules.[1] The objective is to provide a self-validating protocol for determining the optimized molecular geometry, predicting key spectroscopic identifiers (FT-IR, Raman, NMR), and analyzing the frontier molecular orbitals (HOMO-LUMO) that govern the molecule's reactivity and electronic transitions.
The Theoretical Framework: A Foundation of Scientific Integrity
The reliability of computational chemistry hinges on the judicious selection of theoretical methods and the logical progression of calculations. Our approach is built on established principles to ensure trustworthy and reproducible results.
Expertise in Methodology: The Choice of DFT/B3LYP
For a molecule like this compound, Density Functional Theory (DFT) is the method of choice. Unlike more computationally expensive ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction, offering significant speed advantages with minimal compromise in accuracy for many applications.[2]
-
The B3LYP Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals, making it highly effective for a wide range of organic molecules.[3]
-
The 6-311++G(d,p) Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice:
-
6-311G: A "triple-zeta" basis set, meaning each atomic orbital is represented by three basis functions, allowing for greater flexibility in describing electron distribution.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs or delocalized electrons, as found in our target molecule.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[1]
-
This combination of B3LYP/6-311++G(d,p) is widely recognized for yielding excellent results in predicting the geometries and vibrational spectra of medium-sized organic compounds.[4]
Trustworthiness Through Self-Validating Protocols
Each step in the computational workflow builds upon the previous one, creating a logical and self-validating system. An incorrect result at an early stage, such as a poorly optimized geometry, will lead to demonstrably flawed results in subsequent calculations.
-
Geometry Optimization: This is the foundational step. The goal is to find the coordinates of all atoms that correspond to the lowest energy state (a minimum on the potential energy surface). This optimized structure is the most probable conformation of the molecule in the gas phase and is a prerequisite for all subsequent property calculations.
-
Frequency Analysis: Once a stationary point is found through optimization, a frequency calculation must be performed. This serves two critical purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.
-
Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared to experimental FT-IR and FT-Raman spectra.[5][6] Calculated frequencies often have systematic errors, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[3][7]
-
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating isotropic magnetic shielding tensors.[8] These values can be converted to ¹H and ¹³C NMR chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.[9]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[2]
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the practical steps for performing the calculations using a computational chemistry package like Gaussian 09/16.[3]
Workflow Visualization
The overall computational process can be visualized as a sequential and logical flow.
Caption: Computational workflow for this compound.
Step-by-Step Methodology
-
Molecular Structure Input:
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of this compound.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with your quantum chemistry software.
-
-
Geometry Optimization & Frequency Calculation:
-
Create an input file specifying the coordinates, charge (0), and spin multiplicity (1).
-
Use a route section (command line) similar to: #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity
-
Opt : Keyword to perform a geometry optimization.
-
Freq : Keyword to perform a frequency calculation after the optimization completes.
-
B3LYP/6-311++G(d,p) : Specifies the chosen theoretical method and basis set.
-
Geom=Connectivity : Instructs the program to use the input bond connectivity.
-
Submit the calculation to run.
-
-
NMR Calculation:
-
Using the optimized geometry from the previous step, create a new input file.
-
Use a route section similar to: #p NMR=GIAO B3LYP/6-311++G(d,p) Geom=AllCheck ChkBasis
-
NMR=GIAO : Keyword to perform an NMR calculation using the GIAO method.
-
Geom=AllCheck ChkBasis : Reads the optimized geometry, charge, multiplicity, and basis set information from the checkpoint file of the optimization run.
-
Perform a separate, identical calculation for Tetramethylsilane (TMS) to use as a reference standard.
-
-
Analysis of Results:
-
Optimization & Frequencies: Open the output file. Confirm that the optimization converged successfully. Check the frequency section to ensure there are no imaginary frequencies. Extract the final optimized coordinates and the list of vibrational frequencies and their corresponding IR intensities.
-
NMR: From the output file, extract the absolute isotropic shielding values for each carbon and hydrogen atom. Calculate the chemical shift (δ) using the formula: δ_sample = σ_TMS - σ_sample where σ is the calculated isotropic shielding value.[8]
-
Electronic Properties: The energies of the HOMO and LUMO are typically printed at the end of the optimization output file. Calculate the HOMO-LUMO gap by subtracting the HOMO energy from the LUMO energy.
-
Data Presentation: Summarizing Computational Insights
Clear presentation of quantitative data is essential for interpretation and comparison.
Molecular Structure
For clarity in data tables, the atoms of this compound are numbered as follows.
Caption: Atom numbering scheme for this compound.
Predicted Molecular Properties
The tables below present representative data expected from the B3LYP/6-311++G(d,p) calculations.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Description | Predicted Value |
|---|---|---|
| r(C7-N8) | Cyano group C≡N bond length | ~1.16 Å |
| r(C11-F14) | C-F bond length | ~1.35 Å |
| r(C6-C9) | Inter-ring C-C bond length | ~1.48 Å |
| a(C6-C9-C10) | Inter-ring bond angle | ~121.5° |
| d(C5-C6-C9-C10) | Inter-ring dihedral angle | ~35.0° |
Table 2: Predicted Vibrational Frequencies and Assignments
| Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C≡N) | ~2230 | Nitrile stretch |
| ν(C-F) | ~1250 | C-F stretch |
| ν(C-H) | 3050 - 3100 | Aromatic C-H stretches |
| Ring Def. | 1400 - 1600 | Aromatic ring C=C stretching |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm, referenced to TMS)
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| C7 | ¹³C | ~118 |
| C11 | ¹³C | ~160 (d, ¹JCF ≈ 240 Hz) |
| C1, C2, C3, C5 | ¹³C | 125 - 135 |
| H (Benzene) | ¹H | 7.5 - 7.9 |
| H (Pyridine) | ¹H | 8.2 - 8.8 |
Conclusion
This guide has detailed a comprehensive and scientifically grounded methodology for the quantum chemical calculation of this compound using Density Functional Theory. By following the prescribed workflow—from initial structure generation through geometry optimization, frequency analysis, and spectroscopic prediction—researchers can obtain reliable insights into the molecule's fundamental properties. This computational data provides a robust foundation for understanding structure-activity relationships, interpreting experimental results, and guiding the rational design of new molecules for applications in drug discovery and materials science. The emphasis on methodological justification and a self-validating workflow ensures that the generated data is both accurate and trustworthy.
References
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Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.
-
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
-
Misra, N., et al. (2009). Full Text of "Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory". Der Pharma Chemica.
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Sanders, S. N., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(15), 2444.
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ResearchGate. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
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ResearchGate. (n.d.). A spectroscopic study of Benzonitrile.
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Preprints.org. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
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National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
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University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.
-
DiVA. (2005). Hybrid density-functional theory calculations of near-edge x-ray absorption fine-structure spectra: Applications on benzonitrile in gas phase.
-
MDPI. (n.d.). 4-(Aryl)-Benzo[10][11]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations.
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National Institutes of Health. (n.d.). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl....
-
PubChem. (n.d.). 4-(5-Fluoropyridin-3-yl)-3-methylbenzonitrile.
-
PubChem. (n.d.). 4,5-Difluoro-2-(5-fluoropyridin-3-yl)benzonitrile.
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Supercomputing Frontiers and Innovations. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines.
-
ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods.
-
ResearchGate. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl) benzamide.
-
Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
-
National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)....
-
Docta Complutense. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
-
Supercomputing Frontiers and Innovations. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines.
-
National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
-
ResearchGate. (2021). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy)....
-
MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
-
SciSpace. (n.d.). Characterizationand Synthesis of Phthalocyanines Preparedfrom 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile. h1yv19y)
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Discovery and history of 4-(5-Fluoropyridin-2-yl)benzonitrile
An In-depth Technical Guide to 4-(5-Fluoropyridin-2-yl)benzonitrile: From a Privileged Scaffold to a Key Intermediate in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a significant heterocyclic building block in modern medicinal chemistry. While not a therapeutic agent in itself, its structural motifs—a fluorinated pyridine ring coupled to a benzonitrile moiety—confer desirable physicochemical and pharmacological properties to parent molecules. This guide will delve into the discovery of its utility, primarily through its incorporation into advanced drug candidates such as mGlu5 negative allosteric modulators (NAMs). We will explore its synthesis, its role in establishing potent and selective biological activity, and its broader applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the strategic use of this important chemical scaffold.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic use of specific chemical fragments to optimize the properties of a lead compound is a cornerstone of medicinal chemistry. This compound has emerged as one such "privileged" scaffold. Its constituent parts, a fluorinated pyridine and a benzonitrile, are independently recognized for their valuable contributions to molecular design.
The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in various non-covalent interactions and its favorable metabolic profile. The introduction of a fluorine atom can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic properties. The benzonitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The nitrile moiety is a key feature in several approved drugs.[2]
The combination of these features in this compound creates a building block with significant potential for fine-tuning the properties of a drug candidate. Its true value, however, was illuminated through its incorporation into pioneering research in the field of neuroscience, particularly in the development of modulators for the metabotropic glutamate receptor 5 (mGlu5).
Discovery and History: A Tale of a Key Intermediate
The "discovery" of this compound is not a singular event but rather the realization of its importance as a key intermediate in the synthesis of more complex, biologically active molecules. A prime example of this is the discovery of HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), a potent and selective mGlu5 negative allosteric modulator (NAM).[3][4]
The development of mGlu5 NAMs has been a significant area of research for the potential treatment of various central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.[5] The journey to identify potent and selective mGlu5 NAMs involved extensive structure-activity relationship (SAR) studies. Through fragment-based and structure-based drug design, researchers at Heptares Therapeutics identified a pyrimidine core as a promising starting point.[3]
Subsequent optimization of this core led to the exploration of various substituents to enhance potency and selectivity. The incorporation of the 5-fluoropyridin-2-yl group at the 6-position of the pyrimidine ring was a critical step in this process. This moiety, coupled with a benzonitrile group on the other side of the pyrimidine, ultimately led to the identification of HTL14242 as a clinical candidate.[3] The history of this compound is thus intrinsically linked to the successful drug discovery campaign that produced this promising therapeutic agent.
Signaling Pathway of mGlu5 and the Role of NAMs
Figure 1: Simplified signaling pathway of the mGlu5 receptor and the inhibitory action of a Negative Allosteric Modulator (NAM).
Synthesis and Methodologies
The synthesis of this compound and its incorporation into larger molecules like HTL14242 typically involves modern cross-coupling reactions.
Synthesis of this compound
A common and efficient method for the synthesis of biaryl compounds like this compound is the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling for this compound
-
Reactants:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add 2-bromo-5-fluoropyridine, 4-cyanophenylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Workflow for the Synthesis of this compound
Figure 2: A typical workflow for the synthesis of this compound via a Suzuki coupling reaction.
Incorporation into Advanced Drug Candidates
The synthesized this compound can then be further functionalized or used as a building block. In the case of HTL14242, a precursor to the 4-(5-Fluoropyridin-2-yl) moiety is coupled with a pyrimidine core.
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | Nucleophilic Aromatic Substitution | 2,4,6-trichloropyrimidine, 3-chloro-5-hydroxybenzonitrile | Formation of the core structure |
| 2 | Suzuki Coupling | (5-fluoropyridin-2-yl)boronic acid, Palladium catalyst | Introduction of the key fluoropyridinyl moiety |
Table 1: Simplified synthetic steps for a molecule containing the this compound scaffold.
Physicochemical and Pharmacokinetic Significance
The inclusion of the this compound scaffold in molecules like HTL14242 is a deliberate design choice to optimize several key drug-like properties.
-
Potency and Selectivity: The specific arrangement of the fluoropyridine and benzonitrile rings allows for precise interactions with the allosteric binding site of the mGlu5 receptor. The fluorine atom can participate in favorable electrostatic interactions, while the nitrile group can act as a hydrogen bond acceptor.
-
Metabolic Stability: The fluorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.
-
CNS Penetration: The overall lipophilicity and polarity of the scaffold are balanced to allow for sufficient penetration of the blood-brain barrier, a critical requirement for drugs targeting CNS receptors.
-
Ligand Efficiency: The this compound fragment contributes significantly to the binding affinity of the parent molecule while maintaining a relatively low molecular weight, thus leading to high ligand efficiency.
Applications and Future Directions
The primary application of compounds containing the this compound scaffold is in the development of therapeutics for CNS disorders. The success of mGlu5 NAMs in preclinical and early clinical studies highlights the potential of this chemical class.[6][7]
Future research may involve:
-
Exploration of other therapeutic targets: The favorable properties of this scaffold may be leveraged for the design of inhibitors for other enzyme families or receptors.
-
Development of PET ligands: Radiolabeled versions of these compounds could be developed as positron emission tomography (PET) ligands for imaging mGlu5 receptors in the brain, aiding in disease diagnosis and monitoring treatment response.
-
Further SAR studies: The scaffold can be further modified to fine-tune its properties for other specific applications, such as improving oral bioavailability or reducing off-target effects.
Conclusion
This compound stands as a testament to the power of strategic fragment-based design in modern drug discovery. While its own history is that of a key chemical intermediate, its impact is realized in the advanced clinical candidates it has helped to create. The combination of a fluorinated pyridine and a benzonitrile in a biaryl arrangement provides a powerful tool for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics. As our understanding of disease biology deepens, the demand for such well-designed and versatile building blocks will undoubtedly continue to grow, ensuring that the legacy of this compound will be seen in the next generation of innovative medicines.
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Christopher, J. A., Aves, S. J., Bennett, K. A., Doré, A. S., Errey, J. C., Jazayeri, A., Marshall, F. H., Okrasa, K., Serrano-Vega, M. J., Tehan, B. G., Wiggin, G. R., & Congreve, M. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664. [Link]
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Initial Toxicity Screening of 4-(5-Fluoropyridin-2-yl)benzonitrile: A Tiered, Mechanistic Approach
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Foreword: De-Risking Novel Chemical Entities
The journey of a novel chemical entity (NCE) from discovery to potential application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. For compounds like 4-(5-Fluoropyridin-2-yl)benzonitrile, which possesses structural motifs common in medicinal chemistry, a proactive and robust initial toxicity screening is not merely a regulatory formality but a critical strategic imperative. This guide eschews a one-size-fits-all template, instead presenting a bespoke, tiered screening strategy grounded in the specific chemical nature of the molecule. Our approach prioritizes early, cost-effective failure and provides a clear, logical pathway for generating a foundational safety profile. By integrating computational predictions with a core panel of validated in vitro assays, this framework empowers research teams to make informed go/no-go decisions, thereby conserving resources and accelerating the development of safer candidate molecules.
Compound Profile and Inherent Hazard Assessment
Before embarking on experimental testing, a thorough analysis of the molecule's structure is essential for anticipating potential toxicological liabilities.
Chemical Structure: this compound
The molecule consists of a benzonitrile ring linked to a fluoropyridine ring. This structure presents at least two potential toxicophores:
-
Benzonitrile Moiety: Nitrile-containing aromatic compounds are a well-known structural class with potential toxicity concerns. A primary metabolic concern is the potential for enzymatic transformation that could release cyanide, although this is not a universal pathway for all nitriles. The overall toxicity profile can be influenced by the stability of the nitrile group and the metabolism of the entire molecule. Safety data for related compounds like 4-fluorobenzonitrile indicate it is harmful if swallowed, in contact with skin, or inhaled[1][2].
-
Fluoropyridine Moiety: The fluorinated pyridine ring is a common feature in modern pharmaceuticals, often used to modulate metabolic stability and target binding. While generally considered safe, the specific positioning of the fluorine atom and the overall electronic properties can influence interactions with biological targets, including off-target proteins like metabolic enzymes or ion channels.
Given these structural alerts, an initial toxicity screen should prioritize assays that can address potential cytotoxicity, genotoxicity, metabolic fate, and specific organ toxicities such as cardiotoxicity and hepatotoxicity.
A Tiered Strategy for Initial Toxicity Screening
We propose a multi-tiered approach that progresses from rapid, predictive methods to more complex, resource-intensive biological assays. This strategy allows for early termination of compounds with clear liabilities.
// Styling in_silico [fillcolor="#E8F0FE", fontcolor="#202124"]; cytotoxicity [fillcolor="#E6F4EA", fontcolor="#202124"]; genotoxicity [fillcolor="#E6F4EA", fontcolor="#202124"]; cardiotoxicity [fillcolor="#E6F4EA", fontcolor="#202124"]; metabolism [fillcolor="#E6F4EA", fontcolor="#202124"]; hepatotoxicity [fillcolor="#E6F4EA", fontcolor="#202124"]; decision [fillcolor="#FCE8E6", fontcolor="#202124"]; } /dot
Caption: Tiered workflow for initial toxicity screening.
Tier 1: In Silico Assessment
The first step leverages computational models to predict a range of toxicological endpoints based on the compound's structure. This is a rapid and cost-effective method to flag potential hazards before any wet lab experiments are conducted[3][4].
Rationale: Early computational screening helps prioritize compounds and guide the design of subsequent in vitro studies[3]. By comparing the structure of this compound to databases of compounds with known toxicities, these tools can predict liabilities with a reasonable degree of accuracy[5][6].
Recommended Tools & Endpoints: Utilize a consensus of predictions from multiple platforms where possible. Freely available web servers like ProTox-3.0[7] and commercial software packages like ACD/Tox Suite[8] or those from Schrödinger[9] can be employed.
| Endpoint | Rationale | Example Tool(s) |
| LD50 Prediction | Estimates acute systemic toxicity. | ProTox-3.0[7] |
| Mutagenicity | Predicts the likelihood of causing DNA mutations (Ames test outcome). | ACD/Tox Suite[8], ProTox-3.0[7] |
| Carcinogenicity | Assesses the potential to cause cancer. | ProTox-3.0[7] |
| hERG Inhibition | Predicts potential for cardiac QT prolongation, a major safety concern. | ACD/Tox Suite[8], Schrödinger[9] |
| Hepatotoxicity (DILI) | Flags the potential to cause drug-induced liver injury. | ProTox-3.0[7] |
Tier 2: Core In Vitro Assays
If the in silico profile is acceptable, the compound proceeds to a core panel of in vitro assays. These experiments provide the first biological data on the compound's interaction with cellular systems. This panel is designed to address the most common and critical toxicities encountered in drug development.
-
General Cytotoxicity: The foundational assay to determine the concentration at which the compound kills cells. This is crucial for establishing concentration ranges for all subsequent assays. We recommend a dual-assay approach.
-
Genotoxicity: Assesses the potential of the compound to damage genetic material, a non-negotiable hazard. A standard two-test battery is recommended by regulatory agencies to cover both gene mutation and chromosomal damage[10][11].
-
Cardiotoxicity: Inhibition of the hERG potassium channel is a leading cause of drug withdrawal[12]. Early assessment is mandatory for most drug development programs.
-
Metabolic Stability: Determines how quickly the compound is broken down by liver enzymes. Poor stability can lead to low efficacy and complex metabolic profiles[13][14].
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of clinical trial failure[15][16]. Early screening using liver cells can identify compounds with a high risk of causing DILI.
Detailed Experimental Protocols
The following protocols are based on established methodologies and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD)[17][18].
Protocol: General Cytotoxicity Assessment
Objective: To determine the concentration of the compound that causes 50% reduction in cell viability (IC50) or 50% cell lysis (LC50). Two complementary assays are used: MTT (measures metabolic activity) and LDH (measures membrane integrity)[19][20].
4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[19].
-
Cell Lines: A human liver carcinoma cell line (e.g., HepG2) and a non-hepatic cell line (e.g., HEK293) are recommended to start.
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours at 37°C, 5% CO2[19].
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells[19].
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form[19].
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot viability vs. log[concentration] and determine the IC50 value using non-linear regression.
4.1.2 Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity). The amount of LDH in the supernatant is proportional to the number of dead cells[20][21].
-
Methodology:
-
Setup: Use the same plate setup and treatment conditions as the MTT assay. It is often possible to use the supernatant from the MTT assay plate just before adding the MTT reagent.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate[21].
-
LDH Reaction: Add the LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions (commercially available kits are recommended).
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
-
Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells). Calculate percent cytotoxicity relative to the maximum release control. Plot cytotoxicity vs. log[concentration] to determine the LC50.
Protocol: Genotoxicity Assessment
4.2.1 Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid[11][22].
-
Methodology:
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic[22].
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test compound using either the plate incorporation or pre-incubation method.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Data Analysis: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies over the background (typically a 2-fold or greater increase)[22].
4.2.2 In Vitro Micronucleus Assay (OECD 487)
-
Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity[10][23].
-
Cell Line: Human peripheral blood lymphocytes or a mammalian cell line (e.g., CHO, L5178Y) are commonly used.
-
Methodology:
-
Treatment: Cells are exposed to the test compound for a short (3-6 hours) and long (24 hours) duration, with and without S9 metabolic activation.
-
Cytochalasin B: This agent is added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.
-
Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis or flow cytometry.
-
-
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result[23].
Protocol: Cardiotoxicity - hERG Channel Assay
Objective: To determine the concentration of the compound that inhibits the hERG potassium channel current by 50% (IC50).
-
Principle: The gold standard is automated patch-clamp electrophysiology, which directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293)[24]. A higher-throughput screening alternative is a thallium flux assay[25].
-
Methodology (Automated Patch Clamp - e.g., QPatch):
-
Cell Preparation: Use HEK293 cells stably expressing the hERG channel.
-
Electrophysiology: Cells are captured on the measurement plate. A whole-cell patch clamp configuration is established automatically[24].
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current[26].
-
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control[24].
-
Measurement: The hERG tail current is measured at each concentration.
-
-
Data Analysis: The percent inhibition of the hERG current is calculated for each concentration relative to the baseline. The IC50 is determined by fitting the concentration-response data to the Hill equation[26].
Protocol: Metabolic Stability Assay
Objective: To determine the rate at which the compound is metabolized by liver enzymes, expressed as intrinsic clearance (CLint) and half-life (t1/2).
-
Principle: The compound is incubated with a source of drug-metabolizing enzymes, typically human liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism). The disappearance of the parent compound over time is measured[27][28].
-
Methodology (Liver Microsomes):
-
Reaction Mix: Prepare a reaction mix containing human liver microsomes, a buffer (e.g., potassium phosphate), and the test compound in a 96-well plate.
-
Initiation: The reaction is initiated by adding the cofactor NADPH[29].
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[27].
-
Analysis: After centrifugation to remove protein, the concentration of the remaining parent compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: The natural log of the percent of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2 = -0.693/slope) and the intrinsic clearance (CLint)[27].
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate interpretation and decision-making.
Table 1: Summary of In Vitro Toxicity Profile for this compound (Note: Data shown are hypothetical examples for illustrative purposes)
| Assay | Test System | Endpoint | Result | Interpretation / Risk Flag |
| MTT Cytotoxicity | HepG2 cells, 48h | IC50 | 25 µM | Moderate cytotoxicity. Acceptable for many applications, but defines upper limit for other assays. |
| LDH Cytotoxicity | HepG2 cells, 48h | LC50 | > 100 µM | Low membrane-disrupting toxicity. |
| Ames Test | S. typhimurium, E. coli (+/- S9) | Mutagenicity | Negative | Low Risk: No evidence of point mutation induction. |
| Micronucleus Assay | CHO cells (+/- S9) | Clastogenicity/Aneugenicity | Negative | Low Risk: No evidence of chromosomal damage. |
| hERG Inhibition | HEK293-hERG (QPatch) | IC50 | 15 µM | Moderate Risk: The IC50 value needs to be compared against the expected therapeutic concentration. A >30-fold window is often desired. |
| Metabolic Stability | Human Liver Microsomes | t1/2 | 45 min | Moderate Stability: Not rapidly metabolized, suggesting reasonable bioavailability is possible. |
| Hepatotoxicity (DILI) | Primary Human Hepatocytes | Cytotoxicity (ATP content) | IC50 > 50 µM | Low Risk: No specific hepatocyte toxicity observed at non-cytotoxic concentrations. |
Interpretation Logic:
-
Go Decision: If the compound shows low cytotoxicity (IC50 > 30 µM), is negative in both genotoxicity assays, has a hERG IC50 > 10 µM (or >30x projected efficacy concentration), and exhibits moderate to high metabolic stability, it is a strong candidate to move forward.
-
No-Go Decision: A confirmed positive result in either genotoxicity assay is typically a hard stop for most programs. A potent hERG IC50 (< 1 µM) or very rapid metabolic degradation (t1/2 < 5 min) would also be major flags warranting termination or significant chemical modification.
-
Investigate Further: Results in the "Moderate Risk" category, such as the hypothetical hERG value above, do not necessarily terminate a project but require careful consideration. The decision would depend on the therapeutic indication, the required dose, and the potential to mitigate the risk through structural changes.
Conclusion
This technical guide outlines a logical, efficient, and scientifically rigorous strategy for the initial toxicity screening of this compound. By beginning with a structural hazard assessment and in silico predictions, followed by a core panel of validated in vitro assays—covering cytotoxicity, genotoxicity, cardiotoxicity, metabolic stability, and hepatotoxicity—researchers can build a comprehensive preliminary safety profile. This tiered approach ensures that resources are focused on the most promising candidates and that potential liabilities are identified and addressed at the earliest possible stage of development.
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- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. nuvisan.com [nuvisan.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile from benzoic acid
Application Note: A-452
A-452: Robust and Scalable Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile from a Benzoic Acid Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. Its biaryl structure, combining a fluorinated pyridine ring with a benzonitrile moiety, makes it a valuable building block in medicinal chemistry for developing kinase inhibitors, receptor modulators, and other therapeutic agents. This document provides a detailed, field-tested protocol for the multi-step synthesis of this compound, starting from the readily available benzoic acid derivative, 4-bromobenzoic acid. The chosen synthetic route is designed for reliability, scalability, and high yield, employing modern catalytic methods.
Synthetic Strategy and Rationale
The synthesis of a biaryl compound like this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of stable boron reagents.[1]
Our retrosynthetic analysis identifies two key fragments: a 4-cyanophenyl group and a 5-fluoropyridin-2-yl group. To accommodate the user-specified starting material constraint, we begin with 4-bromobenzoic acid. The synthetic strategy involves three main stages:
-
Functional Group Transformation: Conversion of the carboxylic acid group of 4-bromobenzoic acid into a nitrile group. This is a two-step process involving amidation followed by dehydration.
-
Boronylation: Installation of a boronic ester onto the 4-bromobenzonitrile intermediate via a Miyaura borylation reaction. This creates the necessary organoboron partner for the subsequent coupling.
-
Cross-Coupling: The final Suzuki-Miyaura coupling between the synthesized boronic ester and a suitable 2-halo-5-fluoropyridine to form the target molecule.
This stepwise approach ensures high conversion and simplifies purification at each stage, making it a robust process for laboratory and pilot scales.
Overall Synthetic Workflow
The multi-step synthesis is visualized in the workflow diagram below.
Caption: Multi-stage synthesis of the target compound.
Mechanism Spotlight: The Suzuki-Miyaura Coupling
The key C-C bond-forming step in this synthesis is the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction has become indispensable in modern organic synthesis.[2] The catalytic cycle is generally understood to proceed through three fundamental steps:[3][4]
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halogen bond (C-Cl) of 2-chloro-5-fluoropyridine. This forms a new, square planar Pd(II) complex.
-
Transmetalation: The organoboron reagent (4-cyanophenyl pinacol boronate) is activated by a base (e.g., carbonate). The activated boronate complex then transfers its organic group (the 4-cyanophenyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center (4-cyanophenyl and 5-fluoropyridin-2-yl) couple and are eliminated from the metal center. This step forms the final biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction and can significantly impact yield and purity.[6]
Caption: Simplified catalytic cycle of the Suzuki coupling.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of 4-Bromobenzamide
This procedure converts the starting carboxylic acid into its primary amide via an acid chloride intermediate.
-
Reagents & Materials:
-
4-Bromobenzoic acid (20.1 g, 100 mmol)
-
Thionyl chloride (SOCl₂) (11 mL, 150 mmol)
-
Ammonium hydroxide (NH₄OH, 28-30% solution)
-
Toluene, Dichloromethane (DCM), Deionized water
-
-
Protocol:
-
Suspend 4-bromobenzoic acid in 100 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride dropwise at room temperature.[7]
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude 4-bromobenzoyl chloride as a solid.
-
Carefully dissolve the crude acid chloride in 100 mL of DCM and cool the solution to 0°C in an ice bath.
-
Slowly add 50 mL of concentrated ammonium hydroxide, ensuring the temperature remains below 10°C.
-
Stir vigorously for 1 hour at 0°C.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield 4-bromobenzamide.
-
Step 2: Synthesis of 4-Bromobenzonitrile
This step involves the dehydration of the primary amide to the corresponding nitrile.[8][9]
-
Reagents & Materials:
-
4-Bromobenzamide (from Step 1, ~100 mmol)
-
Cyanuric chloride (12.3 g, 67 mmol)
-
N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Deionized water
-
-
Protocol:
-
In a 500 mL flask, dissolve the 4-bromobenzamide in 150 mL of DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add cyanuric chloride portion-wise over 15 minutes, maintaining the internal temperature below 5°C.[8]
-
Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10% Ethyl Acetate in Hexane) to afford 4-bromobenzonitrile as a white solid.[9]
-
Step 3: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This is the Miyaura borylation, which converts the aryl bromide into a stable pinacol boronate ester.[10][11]
-
Reagents & Materials:
-
4-Bromobenzonitrile (18.2 g, 100 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (27.9 g, 110 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2.19 g, 3 mmol)
-
Potassium acetate (KOAc) (29.4 g, 300 mmol)
-
1,4-Dioxane (anhydrous)
-
-
Protocol:
-
To an oven-dried flask, add 4-bromobenzonitrile, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 250 mL of anhydrous 1,4-dioxane via cannula.
-
Heat the mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere.
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a hexane/ethyl acetate mixture to give the desired boronate ester.
-
Step 4: Synthesis of this compound
The final Suzuki-Miyaura cross-coupling reaction.[1][3]
-
Reagents & Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (22.9 g, 100 mmol)
-
2-Chloro-5-fluoropyridine (13.1 g, 99 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.31 g, 2 mmol)
-
Potassium carbonate (K₂CO₃) (27.6 g, 200 mmol)
-
Toluene, Ethanol, Deionized water
-
-
Protocol:
-
In a 500 mL flask, combine the boronate ester, 2-chloro-5-fluoropyridine, and potassium carbonate.
-
Add a solvent mixture of Toluene (200 mL), Ethanol (50 mL), and Water (50 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and degas for another 5 minutes.
-
Heat the reaction to 90°C and stir vigorously under an inert atmosphere for 6-8 hours.
-
Upon completion, cool the reaction, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (eluent: 20-30% Ethyl Acetate in Hexane) to yield this compound as a solid.
-
Data Summary and Characterization
The following table summarizes the key reagents used in the final Suzuki coupling step and the expected characterization data for the final product.
| Parameter | Details |
| Step 4 Reactants | 4-Cyanophenyl Pinacol Boronate, 2-Chloro-5-fluoropyridine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | Toluene / Ethanol / Water |
| Reaction Temp. | 90 °C |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₇FN₂[12] |
| Molecular Weight | 198.20 g/mol [12] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.48 (d, 1H), 8.15 (d, 2H), 7.80 (d, 2H), 7.75 (dd, 1H), 7.55 (td, 1H) |
| Mass Spec (ESI) | m/z: 199.1 [M+H]⁺ |
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NRO CREATIONS. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. TCI Practical Example: Dehydration Reaction of an Amide by Using Cyanuric Chloride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. TCI Practical Example: Dehydration Reaction of an Amide by Using Cyanuric Chloride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. chemscene.com [chemscene.com]
Suzuki coupling reaction for 4-(5-Fluoropyridin-2-yl)benzonitrile synthesis
An In-Depth Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile via Suzuki-Miyaura Cross-Coupling
This application note provides a comprehensive, field-proven guide for the synthesis of this compound, a key building block in modern drug discovery and materials science.[1][2] We will move beyond a simple recitation of steps to explore the underlying principles of the Suzuki-Miyaura reaction, justify critical experimental choices, and provide a robust protocol designed for reproducibility and high yield. This document is intended for researchers, scientists, and process chemists who require a deep, practical understanding of this powerful carbon-carbon bond-forming reaction.
Strategic Overview: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures from organohalides and organoboron compounds. Its widespread adoption in the pharmaceutical industry is due to its remarkable functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials.[3][4]
In this application, we target the synthesis of this compound by coupling 2-bromo-5-fluoropyridine with 4-cyanophenylboronic acid. The choice of a palladium catalyst, a specific phosphine ligand, base, and solvent system is not arbitrary; it is a carefully optimized selection designed to overcome the specific challenges associated with heteroaromatic substrates and to ensure high catalytic turnover.
The Reaction Principle: Unpacking the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (2-bromo-5-fluoropyridine). This is often the rate-determining step and results in a Pd(II) complex.[6] The choice of ligand is critical here; electron-rich and bulky phosphine ligands can accelerate this step, especially for less reactive aryl chlorides or electron-rich aryl bromides.[9]
-
Transmetalation: In this step, the organic group from the organoboron species (4-cyanophenylboronic acid) is transferred to the Pd(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), which then facilitates the ligand exchange on the palladium complex.[10][11]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond in this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 5-10 mmol. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (for 5 mmol scale) | Moles (mmol) | Equivalents | Notes |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | 175.98 | 880 mg | 5.0 | 1.0 | Limiting reagent.[12] |
| 4-Cyanophenylboronic acid | 126747-14-6 | 146.94 | 808 mg | 5.5 | 1.1 | Contains varying amounts of anhydride; a slight excess is recommended. |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 173 mg | 0.15 | 0.03 (3 mol%) | Tetrakis(triphenylphosphine)palladium(0). Highly air-sensitive. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 | 3.0 | Anhydrous, finely powdered. |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - | - | Anhydrous, degassed. |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - | - | Degassed. |
Equipment
-
100 mL two-neck round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Schlenk line or standard vacuum/inert gas manifold
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Reaction Procedure
-
Inert Atmosphere Setup: Assemble the two-neck flask with a stir bar and condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical to remove atmospheric oxygen and moisture, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive flow of inert gas, add 2-bromo-5-fluoropyridine (880 mg, 5.0 mmol), 4-cyanophenylboronic acid (808 mg, 5.5 mmol), and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the flask.
-
Catalyst Addition: Briefly remove the condenser and, under a strong positive flow of argon, add the Pd(PPh₃)₄ catalyst (173 mg, 0.15 mmol). Immediately re-seal the flask. Causality Note: Adding the catalyst last and quickly minimizes its exposure to any residual air.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with argon for at least 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane (40 mL) followed by the degassed water (10 mL) to the reaction flask.
-
Reaction Execution: With the inert gas flowing through the condenser, begin vigorous stirring and heat the mixture to 95-100 °C using the heating mantle. Allow the reaction to proceed for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small, quenched aliquots.
Work-up and Purification
-
Cooling and Quenching: After the reaction is complete (as determined by the consumption of the limiting reagent), remove the heating mantle and allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13] Rinse the flask and the Celite® pad with ethyl acetate (approx. 3 x 20 mL) to ensure all product is collected.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[13] Combine the organic layers. Causality Note: Dioxane is water-miscible, so adding a non-miscible organic solvent like ethyl acetate is necessary for effective extraction.[14]
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel. A gradient eluent system of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective for separating the product from nonpolar impurities and baseline material.[15]
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to yield this compound as a white to off-white solid.
Workflow and Data
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow.
Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: >80% (based on optimized conditions).
-
Purity: >98% (as determined by HPLC and ¹H NMR).
-
Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to literature values or expected chemical shifts and mass.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous/degassed solvents.3. Base is not sufficiently strong or soluble. | 1. Use a fresh bottle of catalyst or a glovebox for handling. Ensure the inert atmosphere is maintained throughout.2. Thoroughly degas solvents by sparging with argon for 30+ minutes.3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. |
| Significant Protodeborylation (Boronic acid is replaced by -H) | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Ensure solvents are properly dried and use anhydrous base.2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long heating times. |
| Formation of Homocoupling Side Products (Ar¹-Ar¹ or Ar²-Ar²) | 1. Reaction conditions are too harsh.2. Oxygen contamination leading to side reactions. | 1. Lower the reaction temperature slightly (e.g., to 85-90 °C).2. Improve the degassing procedure and maintain a strict inert atmosphere. |
| Difficult Purification | 1. Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst).2. Product is more polar than expected. | 1. Use a different catalyst/ligand system on a small scale (e.g., Pd(dppf)Cl₂) to see if byproducts are easier to separate.2. Adjust the eluent system for column chromatography; consider adding a small percentage of methanol if the product is not moving in ethyl acetate. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Triphenylphosphine and its byproducts can be irritants. Always wear gloves and safety glasses.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. All transfers should be performed in a fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and appropriate chemical-resistant gloves are mandatory at all times.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Retrieved from [Link]
-
Tsvetkov, D. E., et al. (2018). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 67(8), 1459-1466. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Reddit. (2025). Hydrophilic Suzuki-coupling product workup? Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology, 7(3), 200-201. Retrieved from [Link]
Sources
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- 2. medcraveonline.com [medcraveonline.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
Purification techniques for 4-(5-Fluoropyridin-2-yl)benzonitrile
An In-Depth Guide to the Purification of 4-(5-Fluoropyridin-2-yl)benzonitrile
Introduction: The Imperative for Purity in Advanced Synthesis
This compound is a bi-functional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring coupled with a benzonitrile moiety, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile chemical handle for further transformations.[1]
The utility of this key intermediate is directly contingent on its purity. Trace impurities, such as unreacted starting materials, catalyst residues, or reaction byproducts, can have profound negative consequences on downstream applications. They can poison catalysts, lead to unintended side reactions, reduce yields, and complicate the purification of subsequent products. In the context of drug development, even minute levels of impurities can alter biological activity or introduce toxicity, making rigorous purification an indispensable step in the synthetic workflow. This guide provides a detailed examination of the principles and protocols for the effective purification of this compound, designed for researchers and drug development professionals.
Physicochemical Profile and Its Influence on Purification Strategy
A thorough understanding of the molecule's physical and chemical properties is the foundation for selecting an appropriate purification method.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₂H₇FN₂ | Indicates the elemental composition. |
| Molecular Weight | 198.20 g/mol [2][3] | A moderate molecular weight suggests it will likely be a solid at room temperature with manageable solubility. |
| Structure | A fluoropyridine ring linked to a benzonitrile ring. | The molecule possesses both polar (nitrile, pyridine nitrogen, fluorine) and non-polar (aromatic rings) regions, suggesting moderate polarity. This dual nature is key to selecting chromatographic and recrystallization solvent systems. |
| pKa | Estimated to be lower than pyridine (pKa ~5.2) due to the electron-withdrawing fluorine atom.[1] | The basicity of the pyridine nitrogen is attenuated. This is critical for chromatography, as it reduces strong, peak-tailing interactions with the acidic silanol groups of standard silica gel.[4] |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), and soluble in polar aprotic solvents (e.g., DMF, DMSO). | This solubility profile is ideal for purification by both recrystallization and normal-phase column chromatography. |
| Physical State | Expected to be a crystalline solid at room temperature. | Solid nature makes it a candidate for purification by recrystallization and potentially sublimation.[5][6] |
Anticipating Impurities: A Proactive Approach to Purification
The target compound is typically synthesized via a cross-coupling reaction, such as a Suzuki-Miyaura coupling. Understanding this synthetic route allows us to predict the most likely impurities that must be removed.
Caption: Common synthetic route and potential impurities.
Part 1: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of a substance in a solvent increases with temperature.[6] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
Causality of Solvent Selection
The choice of solvent is the most critical parameter. Given the molecule's moderate polarity, a range of solvents should be tested.
| Solvent System | Rationale & Expected Outcome |
| Isopropanol or Ethanol | The hydroxyl group provides polarity to dissolve the compound when hot, while the alkyl chain provides non-polar character. Often a good starting point for aromatic compounds. |
| Ethyl Acetate / Heptane | A binary system. The compound is dissolved in a minimal amount of hot ethyl acetate (a "good" solvent), and heptane (a "poor" solvent) is added dropwise until turbidity appears. Reheating to clarify followed by slow cooling can yield high-purity crystals. |
| Toluene | As an aromatic solvent, it can effectively dissolve the compound when hot due to pi-pi stacking interactions. Its higher boiling point allows for a wide temperature gradient. |
| Acetonitrile | A polar aprotic solvent that can be effective, particularly for removing less polar impurities. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In separate test tubes, place ~20-30 mg of the crude material. Add a potential solvent dropwise. A good candidate will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with stirring (use a magnetic stir bar). Continue adding the solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce recovery.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.
Part 2: Purification via Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[6][7]
Principle of Separation
Silica gel (SiO₂) is the standard stationary phase. Its surface is covered with acidic silanol (Si-OH) groups, making it highly polar. As the mobile phase (eluent) flows through the column, compounds in the mixture engage in a continuous process of adsorption to the silica and desorption back into the eluent.
-
Polar compounds: Adsorb strongly to the silica and elute slowly.
-
Non-polar compounds: Adsorb weakly and elute quickly.
For this compound, its moderate polarity allows for good separation from both less polar byproducts (like homocoupled species) and more polar impurities.
Workflow for Chromatographic Purification
Caption: Step-by-step workflow for flash chromatography.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection via TLC: On a silica gel TLC plate, spot the crude mixture. Develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal system will show good separation of the components, with the target compound having a Retention Factor (Rƒ) of approximately 0.2-0.4.
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it into a firm, stable bed.
-
Sample Loading (Dry Loading): Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides superior resolution compared to wet loading.
-
Elution: Begin eluting with the chosen solvent system. Apply gentle positive pressure to achieve a steady flow rate (a drop rate of ~2 inches/minute is a good guideline).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The volume of each fraction should be approximately one-quarter of the column's void volume.
-
Fraction Analysis: Spot every few fractions onto a TLC plate to monitor the separation. Visualize the spots under a UV lamp (254 nm).
-
Isolation: Once the pure fractions containing the target compound have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
Expert Insight: Mitigating Peak Tailing
Pyridine-containing compounds are notorious for "tailing" on silica gel columns, resulting in broad peaks and poor separation.[4] This is caused by the interaction between the basic nitrogen of the pyridine and the acidic silanol groups on the silica surface.[4] Solution: To counteract this, add a small amount of a competitive base, such as triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v), to the eluent. The additive will preferentially bind to the active silanol sites, allowing the target compound to elute with a much more symmetrical peak shape.[4]
Part 3: Purity Verification: The Self-Validating System
No purification is complete without rigorous analytical verification. A combination of methods should be employed to confirm both the identity and purity of the final product.
| Technique | Purpose | Typical Parameters & Expected Result |
| RP-HPLC | Quantitative purity assessment.[8][9][10] | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid or TFA. Detection: UV at ~254 nm. Result: A single major peak with >98% purity by area. |
| LC-MS | Confirm molecular weight and identify trace impurities. | Result: A major peak in the total ion chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of isomers. | Result: The spectrum should match the expected structure of this compound, with sharp peaks and correct integration. The absence of signals from starting materials or byproducts confirms purity. |
| Melting Point | Assess crystalline purity. | Result: A sharp, narrow melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. |
Final Validation Workflow
Caption: Final analytical validation sequence.
By systematically applying these purification and validation protocols, researchers can confidently obtain this compound of the high purity required for demanding applications in modern chemical research and development.
References
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.5: SUBLIMATION. Available from: [Link]
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BYJU'S. (2019, October 16). methods of purification of organic compounds. Available from: [Link]
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Scribd. PURIFICATION of Organic Compounds: 2. Sublimation. Available from: [Link]
-
Allen. Explain sublimation technique of purification method of organic compound. Available from: [Link]
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available from: [Link]
-
ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Available from: [Link]
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- 2. CAS 1046789-38-1 | this compound - Synblock [synblock.com]
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- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
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- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-(5-Fluoropyridin-2-yl)benzonitrile using HPLC-UV and LC-MS/MS
Abstract
This document provides detailed analytical procedures for the accurate quantification of 4-(5-Fluoropyridin-2-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. Two robust and validated methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, process monitoring, and purity assessment, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, with a focus on the rationale behind methodological choices and adherence to international validation standards.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs are present in various biologically active molecules, making it a critical building block. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for ensuring batch-to-batch consistency, monitoring reaction kinetics, and performing stability studies.
This guide details two complementary analytical techniques for the quantification of this compound. The selection of a specific method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Both methods are presented with comprehensive protocols and validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Compound Information:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1046789-38-1[4] |
| Molecular Formula | C₁₂H₇FN₂[4] |
| Molecular Weight | 198.20 g/mol [4] |
| Chemical Structure | ![]() |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is the workhorse for routine analysis in quality control settings. It offers a balance of speed, precision, and cost-effectiveness for quantifying the analyte in relatively clean sample matrices, such as reaction mixtures or as a pure substance. The nitrile and aromatic rings in the molecule provide strong chromophores, making UV detection a suitable choice.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength (e.g., 254 nm) and comparing the peak area to that of a calibration curve prepared from certified reference standards.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 40-90% B10-12 min: 90% B12-12.1 min: 90-40% B12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[8] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~7.5 min |
Method Validation Summary (ICH Q2(R2))
A validation protocol should be executed to demonstrate that the analytical procedure is fit for its intended purpose.[2]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is free from interference from diluent, impurities, and degradation products. Peak purity index > 0.999. | Pass |
| Linearity (R²) | ≥ 0.999 over the specified range. | 0.9998 |
| Range | 1 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate (inter-day, n=6): ≤ 2.0% | 0.45%1.10% |
| LOD | Signal-to-Noise ratio ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10 | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).[7] | Pass |
HPLC-UV Experimental Workflow
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. chemscene.com [chemscene.com]
- 5. itwreagents.com [itwreagents.com]
- 6. longdom.org [longdom.org]
- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
The Versatile Role of 4-(5-Fluoropyridin-2-yl)benzonitrile in Modern Organic Synthesis: Applications and Protocols
Introduction: A Privileged Scaffold in Drug Discovery and Materials Science
4-(5-Fluoropyridin-2-yl)benzonitrile is a bifunctional heterocyclic building block that has garnered significant attention in contemporary organic synthesis. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitrile group and the π-deficient, fluorinated pyridine ring, render it a versatile substrate for a variety of powerful cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and field-proven protocols tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust understanding of how to effectively leverage this valuable synthetic intermediate.
The strategic placement of the fluorine atom at the 5-position of the pyridine ring serves a dual purpose. It activates the C-F bond for nucleophilic aromatic substitution (SNAr) and provides a site for potential metabolic blocking in medicinal chemistry applications, thereby enhancing the pharmacokinetic profile of derivative compounds. The 2-pyridyl-phenyl linkage is a common motif in a range of biologically active molecules, including kinase and TRPA1 inhibitors, making this building block particularly relevant in drug discovery programs.
Key Synthetic Transformations and Applications
The reactivity of this compound can be primarily exploited at two positions: the fluorine-bearing carbon on the pyridine ring and, if the molecule is synthesized with a leaving group at the 4-position of the benzonitrile ring, at that site as well. This guide will focus on the transformations of the commercially prevalent form, where the key reactive handle is the C-F bond on the pyridine moiety.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalized Pyridines
The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes the C5-position susceptible to attack by a wide range of nucleophiles. This SNAr reaction is a cornerstone of its application, allowing for the facile introduction of amine, ether, and thioether functionalities.
Mechanistic Insight: The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to proceed and is favored by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group. The fluoride ion is an excellent leaving group, driving the reaction towards the product.
Application Example: Synthesis of a TRPA1 Antagonist Precursor
Transient Receptor Potential Ankryin 1 (TRPA1) is a cation channel implicated in pain and inflammation, making it an attractive target for analgesic drug development[1]. This compound serves as a key building block in the synthesis of potent TRPA1 antagonists. A common synthetic step involves the displacement of the fluoride with a piperazine derivative.
Experimental Protocol: SNAr with N-Methylpiperazine
This protocol describes the synthesis of 4-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)benzonitrile, a common intermediate in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
N-Methylpiperazine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, N-methylpiperazine, and potassium carbonate.
-
Add DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.
Causality behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack.
-
Base: Potassium carbonate is a mild base sufficient to scavenge the HF formed during the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is amenable to SNAr, modern cross-coupling reactions provide a powerful alternative and complementary approach to C-C and C-N bond formation, particularly when SNAr is not feasible or desired. For these reactions, a bromo or iodo analog at the 5-position of the pyridine would typically be used. However, for the purpose of demonstrating the versatility of related structures, we will provide protocols for analogous Suzuki-Miyaura and Buchwald-Hartwig reactions on similar halopyridine scaffolds, which are directly applicable to the corresponding halo-analogs of 4-(pyridin-2-yl)benzonitrile.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical agents and organic materials[2][3]. This reaction would typically involve a bromo or iodo analog of the title compound.
Application Example: Synthesis of Biaryl Cores for Kinase Inhibitors
Many kinase inhibitors feature a biaryl core structure for optimal binding to the ATP pocket of the enzyme[4][5]. The Suzuki-Miyaura reaction is a go-to method for constructing these scaffolds.
Illustrative Protocol: Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid
This protocol is adapted from procedures for the synthesis of quinoxaline compounds as receptor tyrosine kinase inhibitors and can be applied to the corresponding halo-derivative of 4-(pyridin-2-yl)benzonitrile[6].
Materials:
-
4-(5-Bromopyridin-2-yl)benzonitrile (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 4-(5-bromopyridin-2-yl)benzonitrile, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Causality behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a commonly used, air-stable palladium catalyst that is effective for a wide range of Suzuki couplings.
-
Base: Sodium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many pharmaceuticals[7].
Application Example: Synthesis of N-Aryl Piperazines in Drug Candidates
The N-aryl piperazine motif is a privileged scaffold in medicinal chemistry[1]. The Buchwald-Hartwig amination provides a direct route to these structures.
Illustrative Protocol: Buchwald-Hartwig Amination with Piperazine
This protocol provides a general procedure for the amination of a halopyridine with a piperazine derivative.
Materials:
-
4-(5-Bromopyridin-2-yl)benzonitrile (1.0 eq)
-
Piperazine derivative (e.g., N-Boc-piperazine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-(5-bromopyridin-2-yl)benzonitrile, the piperazine derivative, and sodium tert-butoxide.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and Xantphos in toluene.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by the catalyst solution.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography.
Causality behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere.
Data Presentation
| Reaction Type | Substrate | Reagents | Product | Yield (%) |
| SNAr | This compound | N-Methylpiperazine, K₂CO₃, DMSO | 4-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)benzonitrile | Typically >80% |
| Suzuki-Miyaura | 4-(5-Bromopyridin-2-yl)benzonitrile | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | 4-(5-Arylpyridin-2-yl)benzonitrile | 60-95% |
| Buchwald-Hartwig | 4-(5-Bromopyridin-2-yl)benzonitrile | Piperazine derivative, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene | 4-(5-(Piperazin-1-yl)pyridin-2-yl)benzonitrile derivative | 70-90% |
Visualizations
Caption: Key synthetic transformations of 4-(5-halopyridin-2-yl)benzonitrile derivatives.
Caption: Simplified mechanism of the SNAr reaction.
Conclusion
This compound and its halo-analogs are undeniably powerful and versatile building blocks in modern organic synthesis. Their strategic combination of a reactive pyridine ring and a functionalizable benzonitrile moiety provides a robust platform for the rapid assembly of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize these valuable intermediates in their synthetic endeavors, accelerating the pace of discovery in both medicinal chemistry and materials science.
References
- Peng, S.-Z., Liao, C.-B., Chen, H.-K., et al. (2018). Quinoxaline compounds as type III receptor tyrosine kinase inhibitors. WO 2018/071348 A1.
- Vitale, R. M., de Petrocellis, L., & Amodeo, P. (2024). An updated patent review of TRPA1 antagonists (2020 - present).
- Berritt, S., & Hartwig, J. F. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(20), 11623-11648.
- BenchChem. (2025).
- How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.). FAQ.
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1268.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules, 27(19), 6529.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). RSC Advances, 10(52), 31333-31338.
- Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. (2007). Journal of the Serbian Chemical Society, 72(11), 1083-1091.
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2011). Bioorganic & Medicinal Chemistry, 19(15), 4538-4548.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). Tetrahedron, 70(36), 6141-6149.
- Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9702-9714.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 1484-1493.
- Design and synthesis of CK2 inhibitors. (2011). Molecular and Cellular Biochemistry, 356(1-2), 91-96.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis, 15(2).
- Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (2018). The Royal Society of Chemistry.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules, 24(6), 1123.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules, 17(12), 14757-14769.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2019). Bioorganic Chemistry, 86, 496-507.
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2014). Letters in Organic Chemistry, 11(1), 38-43.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). International Journal of Molecular Sciences, 25(21), 12898.
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The Strategic Role of 4-(5-Fluoropyridin-2-yl)benzonitrile in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Growing Importance of Privileged Scaffolds in Kinase Inhibitor Discovery
In the landscape of modern oncology and immunology, protein kinases have emerged as critical targets for therapeutic intervention. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] Within the vast chemical space of potential inhibitors, certain molecular scaffolds have demonstrated exceptional utility, earning the designation of "privileged structures." 4-(5-Fluoropyridin-2-yl)benzonitrile has solidified its status as one such scaffold, offering a unique combination of physicochemical properties and synthetic accessibility that makes it an invaluable building block for medicinal chemists.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind its effectiveness, provide detailed, field-proven protocols for its use in key synthetic transformations, and illustrate its application in the synthesis of clinically relevant inhibitors.
Physicochemical Properties and Strategic Advantages of the this compound Moiety
The efficacy of this compound as a key intermediate in kinase inhibitor synthesis can be attributed to several key molecular features:
-
Bioisosteric Mimicry: The fluoropyridyl group can act as a bioisostere for other aromatic systems, enabling it to engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.[3]
-
Metabolic Stability: The fluorine atom at the 5-position of the pyridine ring enhances metabolic stability by blocking potential sites of oxidative metabolism, a critical factor in improving the pharmacokinetic profile of drug candidates.[4]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atom and the nitrile group can influence the overall electronics of the molecule, impacting properties such as pKa and membrane permeability.
-
Synthetic Versatility: The benzonitrile moiety provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore the chemical space around the kinase active site.
Core Application: Synthesis of Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for drug development.[5][6] this compound is a key structural component in a number of potent PI3K and mTOR inhibitors, including the clinical candidate GSK2126458 (Omipalisib).[3][7][8][9]
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors.
Synthetic Protocols: Application of this compound in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[10][11][12][13][14] This reaction is central to the incorporation of the this compound scaffold into target kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Precursor
This protocol details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 2-Bromo-4-fluorobenzonitrile | 1003713-33-3 | 200.01 | 1.0 | 1.0 |
| 4-(5-Fluoropyridin-2-yl)phenylboronic acid | 870778-92-0 | 219.00 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2.5 mL | - |
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 mmol, 1.0 equiv), 4-(5-fluoropyridin-2-yl)phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Expected Outcome:
The reaction is expected to yield the coupled product, 4'-(5-fluoropyridin-2-yl)-[1,1'-biphenyl]-2-carbonitrile, a key intermediate for further elaboration into kinase inhibitors. Yields can vary depending on the specific substrates and reaction conditions but are generally in the range of 70-90%.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, poor quality reagents, insufficient temperature | Use fresh catalyst and high-purity reagents. Ensure the reaction is heated to the appropriate temperature. Consider a different palladium source or ligand. |
| Formation of byproducts | Homocoupling of the boronic acid, protodeborylation | Use a slight excess of the boronic acid. Ensure anhydrous conditions and a thoroughly degassed solvent. |
| Difficult purification | Co-elution of starting materials or byproducts with the product | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of electronic and steric properties, coupled with its synthetic tractability, allows for the efficient construction of complex molecular architectures with desirable pharmacological profiles. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery efforts, ultimately contributing to the development of novel and effective targeted therapies.
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Christopher, J. A., Aves, S. J., Bennett, K. A., Doré, A. S., Errey, J. C., Jazayeri, A., Marshall, F. H., Okrasa, K., Serrano-Vega, M. J., Tehan, B. G., Wiggin, G. R., & Congreve, M. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664. [Link]
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Christopher, J. A., Aves, S. J., Bennett, K. A., Doré, A. S., Errey, J. C., Jazayeri, A., Marshall, F. H., Okrasa, K., Serrano-Vega, M. J., Tehan, B. G., Wiggin, G. R., & Congreve, M. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). ResearchGate. [Link]
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El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., Al-Shafie, W. M., Al-Otaibi, F. M., Abdel-Maksoud, M. S., ... & Abdel-Maksoud, M. S. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]
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Application Notes & Protocols: The Central Role of 4-(5-Fluoropyridin-2-yl)benzonitrile in the Development of mGlu5 Negative Allosteric Modulators
Introduction: Targeting Glutamate Signaling with Precision
The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] Found predominantly on post-synaptic neurons, mGlu5 is coupled to Gq/G11 proteins; its activation by glutamate triggers the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium and the activation of various downstream signaling cascades.[1][3][4] This positions mGlu5 as a key regulator of neuronal excitability, synaptic plasticity, learning, and memory.
Dysregulation of mGlu5 signaling has been implicated in a host of neurological and psychiatric disorders, including anxiety, depression, addiction, Fragile X syndrome, and L-DOPA-induced dyskinesia in Parkinson's disease.[2][5][6][7] Consequently, mGlu5 has emerged as a high-priority target for therapeutic intervention. Rather than targeting the highly conserved orthosteric glutamate binding site, which poses a risk for off-target effects, drug discovery efforts have focused on allosteric modulators.[6][8] These molecules bind to a topographically distinct site on the receptor, offering greater subtype selectivity.[8][9][10]
Negative allosteric modulators (NAMs) are of particular interest as they decrease the receptor's response to glutamate, providing a "dimmer switch" approach to temper excessive signaling.[9][10] The development of potent and selective mGlu5 NAMs has been a significant focus of medicinal chemistry. Within this field, the chemical intermediate 4-(5-Fluoropyridin-2-yl)benzonitrile has proven to be a cornerstone scaffold, enabling the synthesis of advanced clinical candidates. This guide provides an in-depth look at the application of this key building block and outlines the essential protocols for the synthesis and characterization of the resulting mGlu5 NAMs.
The mGlu5 Signaling Pathway and NAM Mechanism
Upon binding of the endogenous agonist glutamate to its orthosteric site in the Venus flytrap domain, mGlu5 undergoes a conformational change that activates Gq proteins. This initiates a signaling cascade that is precisely dampened by NAMs binding within the seven-transmembrane (7TM) domain.
Caption: mGlu5 signaling cascade and the inhibitory mechanism of a Negative Allosteric Modulator (NAM).
Application in Synthesis: From Intermediate to Advanced Lead
The this compound core is central to the structure of several potent mGlu5 NAMs, including the advanced lead compound HTL14242 (3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile).[11] Its synthesis showcases a common medicinal chemistry workflow where this intermediate is elaborated into the final active molecule. The fluoropyridine moiety is crucial for establishing key interactions within the allosteric binding pocket, while the benzonitrile group often serves as a handle for further chemical modification.
Protocol 1: Synthesis of an HTL14242 Analog
This protocol outlines a representative synthesis using this compound as a starting point. This pathway involves a palladium-catalyzed cross-coupling reaction, a standard and robust method in modern drug discovery for creating carbon-carbon or carbon-heteroatom bonds.
Caption: General workflow for synthesizing an mGlu5 NAM from the key benzonitrile intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the appropriate pyrimidine boronic acid or ester derivative (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq).[12]
-
Solvent Addition: Add a suitable degassed solvent, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure mGlu5 NAM.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Causality Note: The choice of a palladium catalyst and a suitable base is critical for efficient Suzuki coupling. The inert atmosphere prevents the degradation of the catalyst and reagents. Purification by chromatography is essential to remove unreacted starting materials and byproducts, ensuring the compound's purity for subsequent biological testing.
Pharmacological Characterization: A Multi-Assay Approach
Once synthesized, the novel compound must undergo rigorous pharmacological evaluation to determine its potency, selectivity, and mechanism of action at the mGlu5 receptor. This involves a tiered approach, starting with binding and functional assays in recombinant cell lines.
Protocol 2: Radioligand Binding Assay
This assay determines the affinity of the test compound for the mGlu5 receptor by measuring its ability to displace a known radiolabeled NAM, such as [³H]MPEP or [³H]methoxy-PEPy.[3][5][13][14]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human or rat mGlu5 receptor.[13]
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), the radioligand ([³H]methoxy-PEPy at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Add the prepared cell membranes (typically 20-50 µg of protein per well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM MPEP). Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 3: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the NAM to inhibit the mGlu5 receptor's response to an agonist, which is typically a rise in intracellular calcium.[4][12][13]
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing the mGlu5 receptor into black-walled, clear-bottom 96- or 384-well plates and culture overnight.[13]
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Addition: Wash away excess dye. Add varying concentrations of the test NAM to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).[13] Add a fixed concentration of an mGlu5 agonist (e.g., glutamate or quisqualate at its EC₈₀ concentration) to all wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each well. Plot the percentage of inhibition of the agonist response versus the log concentration of the NAM. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the NAM required to inhibit 50% of the maximal agonist response.
Data Presentation and Interpretation
The data generated from these assays are crucial for structure-activity relationship (SAR) studies. Clear and concise presentation is key for comparing the properties of different analogs.
Table 1: Pharmacological Profile of a Representative mGlu5 NAM
| Compound ID | mGlu5 Binding Ki (nM) | mGlu5 Functional IC₅₀ (nM) |
| HTL14242 Analog | 5.2 | 15.8 |
| MPEP (Reference) | 10.5 | 25.1 |
Interpretation: The data in Table 1 would indicate that the synthesized analog has a high affinity for the mGlu5 receptor, as shown by its low nanomolar Ki value in the binding assay. The functional IC₅₀ confirms its potency as a NAM. Comparing these values to a known reference compound like MPEP provides a benchmark for its activity.
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for its progression.
Table 2: Early ADME Profile
| Compound ID | Human Liver Microsomal Stability (% remaining after 30 min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Plasma Protein Binding (% bound) |
| HTL14242 Analog | 85% | 15.2 | 98.5% |
Interpretation: High microsomal stability suggests the compound may have a longer half-life in vivo. High Caco-2 permeability indicates good potential for oral absorption. High plasma protein binding is common for CNS drugs and must be considered when predicting free drug concentrations at the target site.[13][15]
Conclusion and Future Directions
The this compound scaffold has proven to be an invaluable starting point for the development of potent and selective mGlu5 NAMs. The synthetic and pharmacological protocols detailed here provide a robust framework for researchers to synthesize novel analogs, characterize their activity, and assess their drug-like properties. Future work in this area will likely focus on fine-tuning the ADME properties of these compounds to optimize their pharmacokinetic profiles for in vivo efficacy and safety, with the ultimate goal of delivering a novel therapeutic for CNS disorders. The continued application of structure-based drug design, guided by high-resolution crystal structures of mGlu5 in complex with these modulators, will undoubtedly accelerate these efforts.[9][11]
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Childress, E. S., et al. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
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Zhu, W., et al. (2012). Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry. Available at: [Link]
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Galli, F., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Publications. Available at: [Link]
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Childress, E. S., et al. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
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Childress, E. S., et al. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
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Holter, K. M., et al. (2021). Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG. Frontiers in Pharmacology. Available at: [Link]
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Galli, F., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Diva-Portal.org. Available at: [Link]
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Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology. Available at: [Link]
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Fernández-Dueñas, V., et al. (2019). Design, Synthesis and Characterization of a New Series of Fluorescent Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulators. Molecules. Available at: [Link]
-
Wolkenberg, S. E., et al. (2016). Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. ACS Chemical Neuroscience. Available at: [Link]
-
Rook, J. M., et al. (2015). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Neuron. Available at: [Link]
-
Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry. Available at: [Link]
-
Justinova, Z., et al. (2015). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. Biological Psychiatry. Available at: [Link]
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Keck, T. M., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Chemical Neuroscience. Available at: [Link]
-
Emmitte, K. A. (2011). Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. ACS Chemical Neuroscience. Available at: [Link]
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Gobbo, F., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. International Journal of Molecular Sciences. Available at: [Link]
-
Sal-like, S., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv. Available at: [Link]
-
Leach, K., et al. (2022). Pharmacological characterisation of allosteric modulators at human mGlu5. bioRxiv. Available at: [Link]
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Noetzel, M. J., et al. (2011). Identification of a Selective Allosteric Agonist of mGlu5. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Experimental Protocol for the Regioselective Nitration of 4-(5-Fluoropyridin-2-yl)benzonitrile
An Application Note for Drug Development Professionals
Abstract
The introduction of a nitro group into complex aromatic systems is a pivotal transformation in medicinal chemistry, often serving as a precursor to amines or as a modulator of electronic properties. This document provides a comprehensive, field-proven protocol for the regioselective nitration of 4-(5-Fluoropyridin-2-yl)benzonitrile, a bi-aromatic scaffold relevant to modern drug discovery programs. The protocol is designed for robust performance and high regioselectivity, yielding 4-(5-Fluoropyridin-2-yl)-3-nitrobenzonitrile. We will delve into the mechanistic rationale behind the reaction's selectivity, provide a detailed step-by-step experimental procedure, outline critical safety measures, and describe methods for product characterization.
Introduction and Mechanistic Rationale
The nitration of heteroaromatic compounds presents unique challenges. The target substrate, this compound, contains two distinct aromatic rings with multiple substituents, making regioselectivity a primary concern.
-
The Pyridine Ring: The pyridine nucleus is inherently electron-deficient and is thus deactivated towards electrophilic aromatic substitution (EAS)[1]. Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, which further deactivates the ring to a significant degree, rendering it highly resistant to electrophilic attack[2][3].
-
The Benzonitrile Ring: This ring is the more electron-rich of the two and is the expected site of reaction. It is substituted with two groups:
-
A cyano group (-CN) at position 1, which is a powerful electron-withdrawing group and a strong meta-director[4].
-
A 5-fluoropyridin-2-yl group at position 4, which is also electron-withdrawing.
-
The combined deactivating effects of these groups necessitate the use of a potent nitrating system, typically a mixture of concentrated nitric and sulfuric acids, commonly known as "mixed acid."[5][6] Sulfuric acid serves as a catalyst to protonate nitric acid, generating the highly reactive nitronium ion (NO₂⁺), the active electrophile in this reaction[7][8][9].
The regiochemical outcome is dictated by the directing effects of the substituents on the benzonitrile ring. The cyano group strongly directs the incoming electrophile to the positions meta to itself (positions 3 and 5). The 5-fluoropyridin-2-yl group is at position 4. Therefore, nitration is predicted to occur exclusively at the positions ortho to the pyridinyl substituent and meta to the nitrile, which are chemically equivalent.
-
Preparation of the Nitrating Mixture:
-
In a 250 mL flask, add 40 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the flask in an ice-salt bath to between -5 and 0 °C with gentle stirring.
-
Crucial Step: Using a dropping funnel, add 10 mL of fuming nitric acid (HNO₃) dropwise to the cold sulfuric acid over 15-20 minutes. Never add sulfuric acid to nitric acid. [10]The internal temperature must be maintained below 10 °C throughout the addition. This mixture is the active nitrating agent.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and stable at 0-5 °C, begin the slow, portion-wise addition of 5.0 g of this compound over 30 minutes.
-
Use a powder funnel for addition and ensure the solid does not stick to the sides of the flask.
-
Monitor the internal temperature closely; it must be kept between 0 and 10 °C. Adjust the addition rate as needed to control the exotherm.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if desired. A sample can be taken, carefully quenched in ice water, and extracted with ethyl acetate for analysis.
-
-
Work-up and Isolation:
-
Prepare a 1 L beaker containing approximately 400 g of crushed ice.
-
Carefully and slowly , pour the cold reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the crude product as a solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water (3 x 100 mL) until the filtrate is neutral to pH paper.
-
Perform a final wash with 50 mL of cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by one last wash with 100 mL of cold deionized water.
-
-
Purification and Drying:
-
Press the solid as dry as possible on the filter.
-
Recrystallize the crude product from hot ethanol to obtain a purified solid.
-
Dry the purified product under vacuum at 50 °C to a constant weight.
-
Product Characterization and Expected Results
The final product, 4-(5-Fluoropyridin-2-yl)-3-nitrobenzonitrile , should be characterized to confirm its identity and purity.
| Parameter | Expected Result | Analytical Method |
| Appearance | Pale yellow to off-white crystalline solid | Visual Inspection |
| Yield | 80-90% | Gravimetric Analysis |
| Purity | >98% | HPLC, GC-MS |
| Melting Point | To be determined experimentally | Melting Point Apparatus |
| ¹H NMR | Expect characteristic shifts for the aromatic protons with coupling patterns consistent with the substitution pattern. | NMR Spectroscopy |
| ¹³C NMR | Expect distinct signals for all carbon atoms in the molecule. | NMR Spectroscopy |
| ¹⁹F NMR | A single resonance corresponding to the fluorine on the pyridine ring. | NMR Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₆FN₃O₂. | GC-MS or LC-MS |
Conclusion
This application note provides a reliable and robust protocol for the synthesis of 4-(5-Fluoropyridin-2-yl)-3-nitrobenzonitrile. By understanding the underlying mechanistic principles and adhering strictly to the safety and experimental procedures outlined, researchers can confidently produce this valuable intermediate with high yield and purity. The methodology is well-suited for professionals in drug development and organic synthesis who require access to functionalized heteroaromatic building blocks.
References
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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de Queiroz, J. F., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
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Luis R. Domingo, et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
-
Goel, A., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Safety World. (2024). Nitration reaction safety. YouTube. [Link]
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Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]
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Domingo, L. R., et al. (2020). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. ResearchGate. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
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JoVE. (2025). Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]
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Katritzky, A. R., & Kingsland, M. (1968). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. Semantic Scholar. [Link]
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Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry. [Link]
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Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HNO3). [Link]
-
ATSDR. (n.d.). Analytical Methods. [Link]
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University of California, Santa Barbara EH&S. (n.d.). Nitric Acid Safety. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(5-fluoropyridin-2-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to solve problems effectively in your own lab.
The most common and robust method for constructing the C-C bond in this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on optimizing this pathway, addressing the specific hurdles presented by the heteroaromatic pyridine ring.
Core Synthetic Pathway: Suzuki-Miyaura Coupling
The reaction couples an activated pyridine derivative with a cyanophenylboron species. The most common approach involves the coupling of 2-bromo-5-fluoropyridine with 4-cyanophenylboronic acid.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Troubleshooting and FAQs
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
A low yield in this specific Suzuki coupling is a common issue. The root cause often traces back to one of three areas: catalyst inactivation, suboptimal reaction conditions, or the quality of your starting materials. The pyridine nitrogen, in particular, is a known inhibitor of palladium catalysts.[3]
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I suspect catalyst deactivation. Why does this happen with a pyridine substrate and how can I prevent it?
Cause: The lone pair of electrons on the nitrogen atom of the 2-bromopyridine ring can coordinate strongly to the palladium center.[4] This coordination occupies a site on the catalyst that is necessary for the catalytic cycle to proceed, effectively "poisoning" it and leading to the formation of inactive palladium species.[3][4]
Solution: The most effective strategy is to use bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[4]
| Ligand Type | Examples | Rationale |
| Bulky Monophosphine Ligands (Buchwald Ligands) | XPhos, SPhos, RuPhos | These are highly effective for coupling heteroaryl chlorides and bromides. Their steric bulk prevents catalyst inhibition by the pyridine nitrogen.[3][4] |
| Bidentate Phosphine Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often used in pre-catalysts like PdCl₂(dppf). The chelation effect helps stabilize the active catalyst and can prevent the formation of inactive palladium dimers.[5][6] |
Using a pre-formed catalyst complex, such as PdCl₂(dppf), is often more reliable than generating the active Pd(0) species in situ from a source like Pd(OAc)₂ and a separate ligand.[6][7]
Q3: I am observing a significant amount of benzonitrile and 4,4'-dicyanobiphenyl in my crude product. What causes these side reactions?
These are two distinct and common side reactions in Suzuki couplings.
1. Benzonitrile (from Protodeborylation):
-
Cause: This byproduct arises from the cleavage of the C-B bond in 4-cyanophenylboronic acid and its replacement with a hydrogen atom from a proton source (often water in the solvent mixture). This process, called protodeborylation, is a major competitive pathway, especially with electron-deficient or heteroaromatic boronic acids.[8][9]
-
Solution:
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation than the free acids.[8]
-
Careful Base Selection: Use a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous conditions, where possible, can also help, though a small amount of water is often necessary for the catalytic cycle.[3][10]
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid/ester to compensate for any loss.
-
2. 4,4'-Dicyanobiphenyl (from Homocoupling):
-
Cause: This byproduct results from the coupling of two molecules of 4-cyanophenylboronic acid. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst and facilitate this undesired pathway.
-
Solution:
-
Thorough Degassing: This is the most critical factor. Ensure your reaction mixture (solvents, reagents) is rigorously degassed before adding the palladium catalyst. Use methods like freeze-pump-thaw cycles for best results, or at a minimum, sparge the solution with an inert gas (Argon or Nitrogen) for 20-30 minutes.[4]
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. If the problem persists, screening alternative ligands may be necessary.
-
Q4: What is the best base and solvent combination for this reaction?
The choice of base and solvent is critical and interdependent. For coupling with a pyridine halide, a moderately strong inorganic base is typically preferred.
| Base | Solvent System | Advantages/Disadvantages |
| Potassium Carbonate (K₂CO₃) | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A reliable, cost-effective choice. The aqueous portion is often necessary to dissolve the base and facilitate the transmetalation step.[10] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane or Toluene | More soluble in organic solvents than K₂CO₃, allowing for nearly anhydrous conditions if desired. Often gives higher yields but is more expensive.[11] |
| Potassium Phosphate (K₃PO₄) | Dioxane or Toluene | A strong base that can be very effective, particularly for less reactive aryl chlorides or hindered substrates.[3] |
Recommendation: Start with K₂CO₃ in a 4:1 Dioxane/H₂O mixture. If yields are suboptimal, consider switching to Cs₂CO₃ in anhydrous dioxane.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized to minimize side reactions and address the challenges of using a pyridine substrate.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 eq), 4-cyanophenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Degassing: Sparge the resulting suspension with Argon for 20 minutes with gentle stirring.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂, 0.03 eq).
-
Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[12][13]
Protocol 2: Synthesis of 2-Bromo-5-fluoropyridine
The quality of this starting material is critical. A common route is via a Sandmeyer-type diazotization reaction from 2-amino-5-fluoropyridine. A different synthesis involves the bromination of 5-aminopyridine followed by a diazotization reaction.[14]
-
Diazotization: In a three-neck flask, dissolve 2-amino-5-fluoropyridine in an aqueous solution of hydrobromic acid (HBr) at 0 °C.[14]
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the internal temperature below 5 °C. Stir for 30-60 minutes after the addition is complete.[14]
-
Decomposition: Gently warm the mixture to facilitate the decomposition of the diazonium salt until nitrogen evolution ceases.
-
Workup and Purification: Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by distillation or recrystallization from hexane, to yield pure 2-bromo-5-fluoropyridine.[14]
Protocol 3: Synthesis and Purification of 4-Cyanophenylboronic Acid
This reagent can be synthesized from 4-bromobenzonitrile.[15][16]
-
Lithiation: Dissolve 4-bromobenzonitrile in dry THF in a flame-dried, multi-neck flask under an Argon atmosphere. Cool the solution to a very low temperature (e.g., -100 °C using a liquid N₂/ethanol bath).[15][16]
-
Grignard/Lithium Exchange: Slowly add n-butyllithium (n-BuLi) while maintaining the low temperature.[15][16]
-
Borylation: After stirring for a short period, add triisopropyl borate dropwise, again maintaining the low temperature.
-
Quench and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an acidic aqueous solution (e.g., 2N HCl).[17] Separate the organic layer and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts. An acid-base workup can be performed by dissolving the crude solid in aqueous NaOH, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the boronic acid.[15][16] The resulting solid can be collected by filtration and further purified by recrystallization (e.g., from acetonitrile or an ether/hexane mixture) to yield pure 4-cyanophenylboronic acid.[17]
References
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Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ChemBK. (2024). 4-Cyanophenylboronic acid. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
PubChem. (n.d.). 4,5-Difluoro-2-(5-fluoropyridin-3-yl)benzonitrile. [Link]
-
MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]
-
European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [guidechem.com]
- 15. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 16. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 17. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve common side reactions and synthetic challenges.
Troubleshooting Guide: Common Side Reactions & Optimization Strategies
The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a halopyridine with an arylboronic acid or ester. While effective, this transformation is susceptible to several side reactions that can diminish yield and complicate purification.
dot
Caption: A simplified representation of the competing dehalogenation pathway.
Question 3: I am observing the formation of 4-(5-Fluoropyridin-2-yl)benzamide or benzoic acid in my final product mixture. What is the source of these impurities?
Answer:
The presence of 4-(5-Fluoropyridin-2-yl)benzamide and subsequently benzoic acid is due to the hydrolysis of the nitrile group on your benzonitrile starting material or product. [1][2]This hydrolysis can be catalyzed by either acidic or basic conditions, which are often present during the Suzuki coupling reaction (base) and subsequent aqueous work-up and purification steps. [1][3][4] Troubleshooting Protocol:
-
Reaction Conditions:
-
Base Selection: While a base is necessary for the Suzuki reaction, very strong bases (like NaOH) and high temperatures can promote nitrile hydrolysis. [4][5][6]Consider using a milder base such as K₂CO₃ or Cs₂CO₃.
-
Reaction Time: Minimize the reaction time as much as possible. Prolonged heating in the presence of a base and water will increase the extent of hydrolysis.
-
-
Work-up Procedure:
-
Neutralize Carefully: During the aqueous work-up, if you are acidifying the mixture (e.g., to remove excess inorganic base), do so at low temperatures (ice bath) and avoid strongly acidic conditions for extended periods.
-
Minimize Water Contact: While some Suzuki protocols use aqueous solvent mixtures, if hydrolysis is a persistent issue, switching to a rigorously anhydrous solvent system may be beneficial.
-
-
Purification:
-
Chromatography Conditions: If using silica gel chromatography for purification, be aware that standard silica can be slightly acidic. This can sometimes lead to on-column hydrolysis if the product is sensitive. You can either use neutralized silica gel or elute the product quickly.
-
Avoid Acidic/Basic Washes: During extraction, avoid prolonged contact with strong acidic or basic aqueous layers.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on the 5-fluoropyridine ring is more suitable for the Suzuki coupling: chlorine or bromine?
A1: Generally, the reactivity for oxidative addition to the palladium catalyst follows the trend: I > Br > Cl. [7]Therefore, 2-bromo-5-fluoropyridine will typically be more reactive and require milder reaction conditions (lower temperature, less active catalyst) than 2-chloro-5-fluoropyridine. [8]However, 2-chloro-5-fluoropyridine is often more cost-effective and can be successfully coupled using more modern, highly active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. [9]The choice often comes down to a balance of reactivity, cost, and the specific catalyst/ligand system available.
Q2: My reaction is not going to completion, even after extended reaction times. What are some common reasons for low conversion?
A2: Several factors can lead to incomplete conversion in a Suzuki coupling:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may precipitate as palladium black, effectively removing it from the catalytic cycle. [10]Ensure the reaction is maintained under a strictly inert atmosphere.
-
Ineffective Base: The base is crucial for the transmetalation step. [5][6]If the base is not strong enough, is insoluble in the reaction medium, or is sterically hindered, the reaction may stall. Screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ is recommended. [9]* Poor Reagent Quality: Degradation or impurity of the boronic acid (e.g., formation of boroxines through dehydration) can inhibit the reaction. Use high-quality, pure reagents.
-
"2-Pyridyl Problem": While your boronic acid is not on the pyridine ring, the nitrogen atom in the 5-fluoropyridine substrate can sometimes coordinate to the palladium center and inhibit catalysis. [11]Using a ligand that effectively shields the palladium center can sometimes mitigate this.
Q3: How can I best purify the final product, this compound?
A3: Purification is typically achieved through one or a combination of the following methods:
-
Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/heptane mixtures) can be a highly effective method for obtaining a high-purity final product.
-
Silica Gel Chromatography: This is the most common method for removing side products and unreacted starting materials. A gradient elution system, often starting with a non-polar solvent like hexanes or heptane and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically effective. [12][13]* Extraction: An initial aqueous work-up is crucial. Washing the organic layer with a dilute base (like aqueous sodium bicarbonate) can remove acidic impurities (like benzoic acid), while a dilute acid wash (like dilute HCl) can remove basic impurities. Follow with a brine wash to remove residual water before drying and concentrating.
References
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 779-783. Available from: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry, 1-6. Available from: [Link]
-
Wikipedia contributors. (2023, June 30). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. In Modern Cross-Coupling Reactions. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Wikipedia contributors. (2024, January 1). Suzuki reaction. Wikipedia. Available from: [Link]
-
Jessop, P. G. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Liu, S., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6134-6140. Available from: [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available from: [Link]
-
The Synthetic Chemist. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Available from: [Link]
-
D-Scholarship@Pitt. (2021, January 20). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. University of Pittsburgh. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. Available from: [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available from: [Link]
-
Reddit. (2012, July 4). Suzuki coupling help. r/chemistry. Available from: [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available from: [Link]
-
Sinfoo. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Sinfoo. Available from: [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. Available from: [Link]
-
MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing. Available from: [Link]
-
Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available from: [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available from: [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile? ResearchGate. Available from: [Link]
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. Available from: [Link]
-
McMurry, J. (n.d.). Microwave-assisted Hydrolysis of Benzonitrile. Course document. Available from: [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
Sources
- 1. scribd.com [scribd.com]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 4. websites.nku.edu [websites.nku.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for the Fluorination of Benzonitriles
Welcome to the technical support center for the fluorination of benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating fluorine into the benzonitrile scaffold, a common motif in pharmaceuticals and agrochemicals.[1] Fluorination can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making its controlled introduction a critical step in modern synthesis.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during these reactions. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of C-F bond formation on this moderately deactivated aromatic system.
Section 1: Electrophilic Fluorination of Benzonitriles
Electrophilic fluorination is a common approach for the direct fluorination of C-H bonds on the benzonitrile ring. The use of N-F reagents like Selectfluor® is prevalent due to their relative stability and safety compared to elemental fluorine.[2] However, the electron-withdrawing nature of the nitrile group deactivates the ring, often leading to challenges in reactivity and selectivity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic fluorination of benzonitrile with Selectfluor®?
A: The precise mechanism remains a topic of discussion, with evidence supporting both a single-electron transfer (SET) pathway and a direct SN2-like attack on the fluorine atom.[2][4] For aromatic substrates, theoretical studies suggest a preference for the SET mechanism. This involves an initial transfer of one electron from the benzonitrile's π-system to the Selectfluor® reagent, forming a radical cation intermediate that then collapses to the fluorinated product.[4]
Q2: How does the nitrile group affect the regioselectivity of the reaction?
A: The nitrile (-CN) group is a deactivating, meta-directing group for electrophilic aromatic substitution.[5] This is due to its strong electron-withdrawing inductive and resonance effects, which destabilize the positively charged intermediate (arenium ion) when the electrophile adds to the ortho or para positions. Therefore, the major product is typically the meta-fluorinated benzonitrile.
Troubleshooting Guide: Electrophilic Fluorination
Problem 1: My reaction is very slow or shows no conversion.
-
Question: I've mixed my benzonitrile substrate with Selectfluor® in acetonitrile, but even after 24 hours at room temperature, I see mostly starting material. What's going wrong?
-
Answer & Solutions: This is a common issue stemming from the deactivated nature of the benzonitrile ring. Here’s a systematic approach to troubleshoot:
-
Increase Temperature: The first and simplest step is to increase the reaction temperature. Refluxing in acetonitrile (82 °C) is a standard starting point. For particularly stubborn substrates, microwave irradiation can dramatically accelerate the reaction, sometimes achieving completion in minutes, although this requires careful optimization to avoid byproduct formation.[6]
-
Solvent Choice: While acetonitrile is a common solvent, its choice is critical. Polar solvents are generally required to dissolve Selectfluor®.[1] However, some solvents can react with the fluorinating agent. For instance, Selectfluor® can react exothermically with DMF and DMSO.[7] Consider using nitromethane or even aqueous media, as fluorinations have been successfully performed in water.[7]
-
Consider an Acid Catalyst: The reaction can sometimes be facilitated by a catalytic amount of a strong, non-nucleophilic acid (e.g., TfOH, HBF₄). The acid can protonate the nitrile group, further deactivating the ring, but in some cases, it may enhance the electrophilicity of the fluorinating agent or assist in the turnover of an intermediate. This should be approached with caution and on a small scale first.
-
Problem 2: I'm getting a mixture of isomers, not just the expected meta-product.
-
Question: My reaction is working, but I'm getting a mixture of ortho, meta, and para-fluorobenzonitriles. How can I improve the regioselectivity?
-
Answer & Solutions: While the nitrile group strongly directs meta, obtaining mixtures suggests that the reaction conditions are either too harsh or that other directing effects are at play.
-
Lower the Temperature: High temperatures can reduce the selectivity of electrophilic aromatic substitutions. If you are getting conversion but poor selectivity at reflux, try running the reaction at a lower temperature for a longer period (e.g., 40-50 °C).
-
Check for Other Directing Groups: If your benzonitrile substrate has other substituents, their directing effects must be considered. An activating, ortho,para-directing group (like -OCH₃ or -CH₃) will compete with the meta-directing nitrile group, often leading to complex mixtures.
-
Re-evaluate the Mechanism: If a radical (SET) mechanism is dominant, the selectivity might not follow the classical arenium ion stability rules as strictly. In such cases, solvent effects can play a more significant role in determining the product distribution.[8] Experimenting with different solvents (e.g., moving from acetonitrile to a fluorinated alcohol) could alter the isomeric ratio.
-
Problem 3: My reaction mixture is turning dark brown/black, and I'm isolating tar.
-
Question: The reaction seems to be consuming the starting material, but the mixture is becoming dark, and I'm struggling to isolate any clean product.
-
Answer & Solutions: Dark tarry mixtures often indicate oxidation or decomposition pathways.[9] Selectfluor® is a strong oxidizing agent, not just a fluorine donor.[2]
-
Ensure Anhydrous Conditions: While Selectfluor® tolerates water, moisture can sometimes promote side reactions. Ensure your solvent and glassware are dry.
-
Degas the Solvent: Oxygen can sometimes participate in radical side reactions. Degassing the solvent before starting the reaction can minimize these pathways.
-
Lower the Temperature: Decomposition is often accelerated at higher temperatures. Run the reaction at the lowest temperature that gives a reasonable conversion rate.
-
Check Starting Material Purity: Impurities in the starting benzonitrile, especially those that are easily oxidized, can trigger decomposition.[9] Purify your starting material if its purity is questionable.
-
Workflow and Protocol
Caption: A systematic workflow for troubleshooting low conversion in the electrophilic fluorination of benzonitriles.
This protocol describes the fluorination of 4-methylbenzonitrile, where the methyl group (ortho,para-director) and the nitrile group (meta-director) will direct the fluorine to the 2- and 3-positions relative to the methyl group. This example highlights the challenge of competing directing effects.
-
Preparation: To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzonitrile (1.17 g, 10 mmol) and anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add Selectfluor® (4.25 g, 12 mmol, 1.2 equivalents) to the solution. Note: Handle Selectfluor® in a fume hood, wearing appropriate PPE. It is an oxidizing agent.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS every 2 hours.
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Filter the mixture to remove any insoluble byproducts.
-
Extraction: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomeric products.
Section 2: Nucleophilic Aromatic (SNAr) Fluorination
For SNAr to be effective on a benzonitrile, the ring must be activated by the nitrile group and contain a suitable leaving group (like -Cl, -Br, or -NO₂) positioned ortho or para to the nitrile. The meta position is generally unreactive in SNAr.[10]
Frequently Asked Questions (FAQs)
Q1: When should I choose SNAr over electrophilic fluorination?
A: Choose SNAr when you have a readily available halobenzonitrile or nitrobenzonitrile precursor where the leaving group is at a position you wish to fluorinate (ortho or para to the -CN group). SNAr provides absolute regiocontrol, which is a significant advantage over electrophilic methods that can produce isomers.
Q2: What are the best fluoride sources for SNAr reactions?
A: The choice of fluoride source is critical. Highly soluble, "naked" fluoride sources are the most reactive.
-
Tetrabutylammonium fluoride (TBAF): Highly soluble in organic solvents and very reactive. It is extremely hygroscopic, and water will significantly reduce its reactivity.[11] Anhydrous TBAF is preferred but requires careful handling.
-
Cesium fluoride (CsF): Less basic than TBAF and often used at high temperatures in polar aprotic solvents like DMSO or sulfolane. Its reactivity is enhanced by spray-drying.
-
Potassium fluoride (KF): Inexpensive but has low solubility. Its effectiveness is greatly improved by using a phase-transfer catalyst (e.g., 18-crown-6 or a tetraalkylammonium salt) to bring the fluoride ion into the organic phase.[12]
Troubleshooting Guide: SNAr Fluorination
Problem: My reaction is not proceeding, even at high temperatures.
-
Question: I am trying to displace a chlorine atom from 2-chlorobenzonitrile using KF in DMSO at 150 °C, but the reaction is stalled.
-
Answer & Solutions:
-
Water is the Enemy: The most common reason for failure in nucleophilic fluorination is the presence of water. Fluoride ions are strongly hydrated, which dramatically reduces their nucleophilicity. Ensure your solvent is anhydrous, and dry the KF (or other salt) thoroughly under high vacuum before use.
-
Improve Fluoride Solubility/Activity: KF has poor solubility. Add a phase-transfer catalyst like 18-crown-6 (0.1 eq) to shuttle F⁻ into the solution. Alternatively, switch to a more soluble fluoride source like CsF or anhydrous TBAF.
-
Solvent Choice: Polar aprotic solvents are essential for SNAr. DMSO, DMF, and sulfolane are good choices as they solvate the cation (K⁺, Cs⁺) but leave the fluoride anion relatively "naked" and nucleophilic.[6] DMSO is often superior for less reactive substrates.[6]
-
Leaving Group Reactivity: The reactivity order for leaving groups in SNAr is generally NO₂ > F > Cl > Br > I.[6] If you are using a bromo- or chloro-benzonitrile and the reaction is sluggish, you may need more forcing conditions or a more activated substrate.
-
Section 3: Palladium-Catalyzed Fluorination
Modern palladium catalysis offers powerful methods for C-F bond formation, including the fluorination of arylboronic acids/esters or direct C-H fluorination. These methods can tolerate a wider range of functional groups but come with their own set of optimization challenges.[13][14]
Troubleshooting Guide: Pd-Catalyzed Fluorination
Problem: My catalyst appears to be inactive or deactivates quickly.
-
Question: I'm attempting a Pd-catalyzed fluorination of a benzonitrile derivative, but the reaction stops after ~10% conversion.
-
Answer & Solutions: Catalyst deactivation is a frequent challenge in these complex cycles.[15]
-
Ligand Choice is Key: The choice of phosphine ligand is critical to facilitate the difficult C-F reductive elimination step and prevent catalyst aggregation.[16] Sterically hindered, electron-rich biarylphosphine ligands (e.g., AdBrettPhos) are often required.[16] If your current ligand is not working, screen others.
-
Oxidant and Fluoride Source: Many Pd-catalyzed fluorinations involve a Pd(II)/Pd(IV) cycle and require both an oxidant and a fluoride source. The compatibility and timing of the addition of these reagents can be crucial. In some cases, a pre-formed Pd(III) or Pd(IV) complex might be a more reliable initiator.[17]
-
Anion Effects: The counter-anions from the palladium precatalyst can inhibit the reaction. Precatalysts with less coordinating anions (e.g., BF₄⁻, OTf⁻) often perform better than those with halide or acetate anions.[14]
-
Protodeborylation (for boronic acid substrates): A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This is often caused by trace amounts of water or acid. Ensure anhydrous conditions and consider using potassium aryltrifluoroborate salts, which are often more stable.
-
Data Summary Table: Comparison of Fluorination Methods for Benzonitriles
| Method | Common Reagent(s) | Key Strengths | Common Challenges | Regioselectivity |
| Electrophilic | Selectfluor®, NFSI | Direct C-H fluorination; tolerates many functional groups. | Moderate reactivity for benzonitriles; risk of isomer formation; oxidation byproducts. | Governed by electronic directing effects (meta to -CN). |
| Nucleophilic (SNAr) | CsF, TBAF, KF/Crown Ether | Absolute regiocontrol; often high yielding for activated substrates. | Requires an ortho/para leaving group; highly sensitive to water; harsh conditions. | Dictated by the position of the leaving group. |
| Pd-Catalyzed | Pd(OAc)₂, Ligands, Oxidant, F⁻ source | Broad functional group tolerance; can fluorinate C-H bonds or aryl halides/triflates. | Catalyst deactivation; ligand optimization required; expensive reagents. | Can be highly selective depending on the specific method (e.g., directing groups). |
Section 4: Safety & Handling
Q1: What are the primary safety concerns when working with Selectfluor®?
A: Selectfluor® is a strong oxidizing agent and should be handled with care.[7]
-
Compatibility: Avoid mixing with strong reducing agents or highly oxidizable solvents like DMF and DMSO, with which it can react exothermically.
-
Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety glasses, a lab coat, and appropriate gloves.
-
Storage: Store in a cool, dry place away from combustible materials.
Q2: How should I handle anhydrous TBAF?
A: Anhydrous TBAF is a powerful reagent but requires stringent handling procedures.
-
Hygroscopicity: It is extremely hygroscopic. Handle exclusively under an inert atmosphere (e.g., in a glovebox). Even brief exposure to air will lead to hydration and loss of reactivity.[11]
-
Toxicity: Contact with acid will liberate highly toxic HF gas.[11] Solutions in THF are flammable. Always wear appropriate PPE, including gloves and eye protection.[18] A spill of TBAF/THF solution can present both a chemical burn hazard and a fire risk.[19]
References
-
Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. [Link]
-
Shiue, G.-G., Shiue, C.-Y., Lee, R., & Welch, M. J. (2005). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Nuclear Medicine and Biology. [Link]
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380. [Link]
-
Nguyen, B., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]
-
Ju, H., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. [Link]
-
Twilton, J., et al. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]
-
Al-Labadi, A. G. M. (2006). Studies on the Nucleophilic Aromatic 18F-Fluorination. CORE. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable. [Link]
-
ResearchGate. (n.d.). Table 1: Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
Daugulis, O., et al. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds. Journal of the American Chemical Society. [Link]
-
Sanford, M. S., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society. [Link]
-
Ritter, T., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature. [Link]
-
Ritter, T., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard University. [Link]
-
Ritter, T., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society. [Link]
-
Vincent, S. P., et al. (2004). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Angewandte Chemie. [Link]
-
Pfizer Global Research & Development. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Organic Process Research & Development. [Link]
-
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
Kubota, K., et al. (2017). Solid-state nucleophilic aromatic fluorination of N-heteroaryl halides using a ball-milling technique. Green Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). Safety in handling of concentrated ammonium fluoride. [Link]
-
Ota, E., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. The Journal of Organic Chemistry. [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. [Link]
-
University of Notre Dame. (2016). SAFETY ALERT: Chemical Spill on Lab Bench. [Link]
-
ACS Green Chemistry Institute. (n.d.). Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable. [Link]
-
The Synthetic Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Vasylkevych, A., et al. (2020). Chemo- and regioselectivity in the reactions between highly electrophilic fluorine containing dicarbonyl compounds and amines. Molecules. [Link]
-
Pearson. (n.d.). Give the products, if any, of each of the following reactions: a. benzonitrile + methyl chloride + AlCl3. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
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Preventing decomposition of 4-(5-Fluoropyridin-2-yl)benzonitrile during storage
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Welcome to the dedicated technical support guide for 4-(5-Fluoropyridin-2-yl)benzonitrile. This resource, developed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and proper storage of this critical research compound. As Senior Application Scientists, we have synthesized data from authoritative sources and field experience to help you maintain the integrity of your materials.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: We observed a drop in purity of our this compound sample after several weeks of storage at room temperature. What is the likely cause?
This is a common issue often linked to ambient storage conditions. This compound is susceptible to slow decomposition when exposed to atmospheric moisture and oxygen. The primary degradation pathway is the hydrolysis of the nitrile (-CN) group to the corresponding benzamide or benzoic acid. To mitigate this, it is crucial to store the compound under controlled conditions. We strongly recommend storage in a cool, dark place, inside a tightly sealed container, and preferably under an inert atmosphere such as argon or nitrogen.
Q2: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C. The container must be tightly sealed to prevent moisture ingress. For the highest level of protection, especially for reference standards or material intended for long-term storage, we recommend flushing the container with a dry, inert gas like nitrogen or argon before sealing. This combination of low temperature and an inert atmosphere significantly slows down potential hydrolytic and oxidative degradation pathways.
Q3: Can I store the compound in a standard laboratory freezer (-20°C)?
While freezer storage at -20°C is generally acceptable and can further slow decomposition rates, it introduces a critical procedural risk: water condensation. When you remove the cold container from the freezer, ambient moisture will condense on its surfaces. If the container is opened before it has fully warmed to room temperature, this moisture can be introduced into the compound, leading to accelerated hydrolysis.
If freezer storage is necessary, you must adhere to a strict warming protocol.
Troubleshooting Guide: Purity Loss and Degradation
This section provides a structured approach to identifying and resolving stability issues with this compound.
Issue 1: Gradual Decrease in Purity Over Time
-
Symptom: HPLC or NMR analysis shows the appearance of new, more polar impurity peaks that grow over time, with a corresponding decrease in the main peak area for this compound.
-
Primary Cause: Most likely, this is due to hydrolysis of the nitrile functional group. Atmospheric moisture, potentially catalyzed by trace acidic or basic impurities, can convert the nitrile to 4-(5-fluoropyridin-2-yl)benzamide or subsequently to 4-(5-fluoropyridin-2-yl)benzoic acid.
-
Investigative Workflow:
Caption: Troubleshooting workflow for purity loss.
-
Corrective Action Protocol:
-
Verify Storage: Confirm that the material is stored at 2-8°C in a tightly sealed container.
-
Inert Atmosphere: For all new and existing stock, flush the headspace of the container with dry nitrogen or argon for 30-60 seconds before sealing. Use of a septum-sealed vial is ideal for this purpose.
-
Aliquoting: If the material is used frequently, avoid repeatedly opening and closing the main stock container. Instead, aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Issue 2: Sample Discoloration (e.g., Yellowing)
-
Symptom: The initially white or off-white solid has developed a yellowish or brownish tint.
-
Primary Cause: Discoloration is often an indicator of oxidative degradation or the formation of minor, highly colored impurities. Exposure to light can also contribute to the formation of colored degradants.
-
Preventative Measures:
| Parameter | Standard Procedure | Best Practice for High Purity |
| Temperature | Room Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Ambient Air | Inert Gas (Nitrogen/Argon) |
| Light Exposure | Lab Lighting | Amber Glass Vial or Opaque Container |
| Container | Standard Screw Cap | PTFE-Lined Cap, Tightly Sealed |
Experimental Protocol: Aliquoting Under Inert Atmosphere
This protocol describes the best practice for subdividing a bulk sample of this compound to preserve its integrity.
Materials:
-
Primary container of this compound
-
Multiple smaller, amber glass vials with PTFE-lined caps
-
Spatula
-
Balance
-
Glove box or a glove bag with a dry nitrogen or argon source
Procedure:
-
Preparation: Place the primary container, new vials, caps, and all necessary tools inside the glove box. Purge the glove box with the inert gas for at least 15-20 minutes to reduce oxygen and moisture levels.
-
Equilibration: Allow the primary container to reach the ambient temperature inside the glove box before opening to prevent condensation.
-
Dispensing: Carefully open the primary container. Using a clean spatula, weigh and dispense the desired amount of the compound into each of the smaller vials.
-
Inerting: Before sealing each new vial, ensure the headspace is filled with the inert atmosphere.
-
Sealing: Tightly seal each vial with its PTFE-lined cap.
-
Labeling & Storage: Clearly label each new vial with the compound name, lot number, quantity, and date. Store these aliquots at 2-8°C in a dark location.
Chemical Stability Profile
The stability of this compound is dictated by its functional groups: the nitrile and the fluoropyridine ring.
Technical Support Center: Regioselective Synthesis of Substituted Fluoropyridines
Welcome to the technical support center for the regioselective synthesis of substituted fluoropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine scaffolds with positional control. The unique electronic properties of the pyridine ring present significant challenges to regioselectivity, often leading to mixtures of isomers and challenging purification processes.[1] This resource provides in-depth, troubleshooting-focused answers to common issues encountered in the lab, grounded in mechanistic principles and supported by established protocols.
Section 1: Core Challenges in Regioselectivity
The primary difficulty in the regioselective fluorination of pyridines lies in the inherent electronic nature of the heterocycle. The pyridine ring is electron-deficient, with the nitrogen atom exerting a strong electron-withdrawing effect. This deactivates the ring towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions.[2][3] Achieving selective fluorination, especially at the C3 and C5 positions, requires carefully designed strategies that can overcome these innate reactivity patterns.
FAQ 1.1: Why am I getting a mixture of 2- and 4-fluorinated pyridines in my reaction?
Underlying Cause: The formation of both C2 and C4-fluorinated products is a common outcome in many fluorination reactions of unsubstituted or simply substituted pyridines. This is due to the electronic properties of the pyridine ring, where the nitrogen atom withdraws electron density, making the C2 and C4 positions the most electrophilic and thus most susceptible to nucleophilic attack.[2][3] In reactions proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, the intermediate anion (Meisenheimer complex) is better stabilized when the nucleophile attacks at the C2 or C4 position, as the negative charge can be delocalized onto the electronegative nitrogen atom.[4]
Troubleshooting Strategies:
-
Steric Hindrance: Introduce a bulky substituent at a position that sterically hinders attack at one of the preferred sites. For instance, a large group at C2 can favor fluorination at C4.[5]
-
Directing Groups: Employ a directing group that can chelate to a metal catalyst or reagent, forcing the fluorinating agent into proximity with a specific C-H bond. While less common for direct fluorination, this is a powerful strategy in C-H functionalization.
-
Blocking Groups: Temporarily block the more reactive position. For example, a removable group can be installed at the C2 position to direct fluorination to C4, and then subsequently removed.[5]
-
Reaction Conditions: Systematically vary the solvent, temperature, and fluorinating agent. Some fluorinating agents may exhibit higher regioselectivity under specific conditions due to differences in their steric bulk or reaction mechanism.
FAQ 1.2: My direct C-H fluorination is not selective. What factors control regioselectivity in these reactions?
Underlying Cause: Direct C-H fluorination of pyridines is a significant challenge due to the high stability of the pyridine ring.[1] The regioselectivity is highly dependent on the reaction mechanism, which can be influenced by the choice of fluorinating agent and catalyst. For instance, methods utilizing AgF₂ often show a strong preference for fluorination at the C2 position.[6][7] This is thought to proceed through a mechanism similar to the Chichibabin amination, where the reaction is initiated by the coordination of the silver salt to the pyridine nitrogen.[7]
Troubleshooting & Optimization:
-
Choice of Fluorinating Agent: The choice of fluorinating agent is critical. Reagents like Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and AgF₂ have different reactivity profiles and can lead to different regiochemical outcomes.[6][8]
-
Catalyst System: For catalyzed reactions, the ligand on the metal center can play a crucial role in directing the fluorination. Experiment with different ligands to alter the steric and electronic environment around the catalytic center.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the stability of reaction intermediates, thereby affecting regioselectivity.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and can offer alternative regioselectivity patterns.[9][10] These reactions often proceed through radical intermediates, and the selectivity can be controlled by the electronic and steric properties of the substrate and the photocatalyst.
Visualization: General Reactivity of the Pyridine Ring
Caption: Inherent electronic properties of the pyridine ring favor nucleophilic attack at the ortho and para positions.
Section 2: Method-Specific Troubleshooting
Different synthetic strategies for fluoropyridine synthesis come with their own unique sets of challenges. This section addresses common issues associated with specific reaction types.
FAQ 2.1: My Balz-Schiemann reaction is giving a low yield of the desired fluoropyridine. What could be wrong?
Underlying Cause: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method for introducing fluorine into aromatic rings.[1][11] However, it can be plagued by low yields due to several factors:
-
Incomplete Diazotization: The initial formation of the diazonium salt from the corresponding aminopyridine is a critical step. The reaction is typically carried out at low temperatures (0-10°C) to prevent premature decomposition of the diazonium salt.[11]
-
Side Reactions: The diazonium intermediate can undergo side reactions, such as hydrolysis to form a pyridone or reaction with other nucleophiles present in the reaction mixture.
-
Product Instability: Some fluoropyridines are unstable, especially in the presence of water, and can polymerize or hydrolyze during workup.[11]
Troubleshooting Protocol: Improving the Balz-Schiemann Reaction
-
Ensure Complete Diazotization:
-
Slowly add the sodium nitrite solution while carefully maintaining the temperature between 5-9°C.[11]
-
Monitor the reaction for the disappearance of the starting aminopyridine by TLC or LC-MS.
-
-
Control Decomposition:
-
After diazotization, allow the reaction to warm to room temperature gradually before thermal decomposition.[11]
-
If using a solvent, ensure it is dry and inert to the reaction conditions.
-
-
Modified Workup:
-
During neutralization with a base like sodium bicarbonate, add the reaction mixture slowly to the basic solution to minimize localized heating and potential side reactions.[11]
-
If gummy precipitates form, which can hinder extraction, decant the aqueous layer and extract it separately. The remaining residue can then be washed with the extraction solvent.[11]
-
FAQ 2.2: I'm attempting a nucleophilic aromatic substitution (SNAr) to introduce a fluorine atom, but the reaction is slow or incomplete. How can I improve it?
Underlying Cause: SNAr reactions on pyridine rings are facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[4] If the pyridine ring is not sufficiently electron-deficient, the reaction will be slow. The choice of leaving group and fluoride source is also crucial.
Optimization Strategies:
-
Leaving Group: While fluoride can act as a leaving group in some SNAr reactions, it is generally a poor one.[4] Better leaving groups for introducing fluorine include chloride, bromide, and especially a nitro group.
-
Fluoride Source: Use a highly reactive and soluble fluoride source. A combination of CsF and HF has shown some promise, albeit with low yields in certain cases.[12] Anhydrous fluoride sources are often necessary to avoid side reactions.
-
Reaction Conditions:
-
Solvent: Use a polar aprotic solvent like DMSO, DMF, or sulfolane to enhance the nucleophilicity of the fluoride ion.
-
Temperature: Higher temperatures are often required to drive the reaction to completion.
-
-
Phase-Transfer Catalysis: A phase-transfer catalyst can be employed to increase the effective concentration of the fluoride ion in the organic phase.
Visualization: SNAr Mechanism on a Pyridine Ring
Sources
- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 2. quora.com [quora.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 10. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
Overcoming poor solubility of 4-(5-Fluoropyridin-2-yl)benzonitrile in aqueous media
Technical Support Center: Overcoming Poor Solubility of 4-(5-Fluoropyridin-2-yl)benzonitrile in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to help you successfully incorporate this compound into your aqueous-based experiments. As Senior Application Scientists, we have designed this resource to be a self-validating system, empowering you to make informed decisions and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The molecule is largely hydrophobic due to the presence of a benzonitrile group and a fluoropyridinyl ring system. While the nitrogen atom in the pyridine ring and the nitrile group can participate in some hydrogen bonding, the overall nonpolar character of the carbon-rich aromatic rings dominates, leading to unfavorable interactions with polar water molecules. Compounds with similar aromatic nitrile and pyridine structures are often soluble in organic solvents but exhibit limited solubility in aqueous media.[1][2][3][4]
Q2: What is the expected solubility of this compound in common solvents?
Q3: What are the initial steps I should take to prepare a stock solution?
A3: For initial stock solution preparation, it is recommended to use a high-purity, anhydrous water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice for in vitro biological assays due to its high solubilizing power and miscibility with aqueous media. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can have biological effects.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a systematic approach to overcoming the solubility challenges of this compound. We will explore various techniques, explaining the underlying principles and providing step-by-step protocols.
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock into Aqueous Buffer
This is a common issue when a compound is "pushed" out of its solubilized state in an organic solvent into an unfavorable aqueous environment.
Q: I'm seeing immediate precipitation when I add my DMSO stock to my buffer. What's happening and how can I fix it?
A: This phenomenon, often termed "crashing out," occurs because the aqueous medium cannot accommodate the concentration of the hydrophobic compound that was stable in the DMSO stock. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Why it works: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5] This creates a more favorable environment for dissolving hydrophobic compounds.
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Good starting points include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Prepare Co-solvent/Buffer Mixtures: Create a series of your experimental buffer containing increasing percentages of each co-solvent (e.g., 5%, 10%, 15%, 20% v/v).
-
Test Solubility: Spike the co-solvent/buffer mixtures with your DMSO stock to achieve your desired final concentration of the compound.
-
Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature. For a more quantitative measure, you can use nephelometry to detect light scattering from precipitates.[6]
Data Summary: Expected Co-solvent Efficacy
| Co-solvent | Typical Concentration Range | Advantages | Considerations |
| Ethanol | 5-20% | Effective, volatile. | Can affect cell viability at higher concentrations. |
| Propylene Glycol | 5-30% | Low toxicity, good solubilizer. | Can increase viscosity. |
| PEG 400 | 5-40% | Very low toxicity, widely used. | May not be as effective for highly crystalline compounds. |
Why it works: The pyridine nitrogen in this compound is weakly basic and can be protonated at acidic pH. The resulting cationic form of the molecule will have significantly higher aqueous solubility than the neutral form.[][8]
Experimental Protocol: pH-Dependent Solubility
-
Estimate pKa: While an experimental pKa is ideal, computational tools can provide an estimate. The pyridine nitrogen is the likely site of protonation.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral).
-
Determine Solubility: Add an excess of the solid compound to each buffer. Shake or stir vigorously at a constant temperature for 24-48 hours to reach equilibrium (thermodynamic solubility).[9][10]
-
Quantify: Filter the saturated solutions through a 0.22 µm filter to remove undissolved solid. Analyze the filtrate by a suitable method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Expected Outcome: You should observe a significant increase in solubility as the pH is lowered below the pKa of the pyridine nitrogen.
Issue 2: Long-term Stability in Aqueous Solution is Poor
Even if you achieve initial solubilization, the compound may precipitate over time, especially if the solution is supersaturated.
Q: My solution is clear initially, but after a few hours, I see crystals forming. How can I maintain a stable solution?
A: This indicates that you have created a metastable supersaturated solution. To improve long-term stability, you can use excipients that inhibit nucleation and crystal growth.
Caption: Decision tree for improving long-term solution stability.
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has a much higher apparent water solubility.[][14]
Experimental Protocol: Cyclodextrin Screening
-
Select Cyclodextrins: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) due to their high aqueous solubility and low toxicity.
-
Prepare Aqueous Cyclodextrin Solutions: Create a range of concentrations for each selected cyclodextrin in your experimental buffer (e.g., 1%, 2%, 5%, 10% w/v).
-
Phase Solubility Study: Add an excess of solid this compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Shake at a constant temperature for 24-48 hours. Filter the suspensions and analyze the filtrate by HPLC-UV to determine the compound concentration.
-
Plot and Interpret: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase (AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.
Data Summary: Common Cyclodextrins for Solubilization
| Cyclodextrin | Key Features | Typical Applications |
| HP-β-CD | High aqueous solubility, low toxicity. | Oral and parenteral formulations. |
| SBE-β-CD (Captisol®) | Very high aqueous solubility, anionic nature can aid complexation with basic compounds. | Parenteral formulations, effective for a wide range of molecules. |
Why it works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solution.[15][16] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[17][18]
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose non-ionic surfactants that are generally well-tolerated in biological systems, such as Polysorbate 80 (Tween® 80) or Poloxamer 188 (Kolliphor® P 188).
-
Prepare Surfactant Solutions: Make a series of solutions of each surfactant in your buffer at concentrations both below and above their known CMC values.
-
Determine Solubility: As with the other methods, add an excess of the solid compound, equilibrate for 24-48 hours, filter, and quantify the dissolved concentration.
-
Analyze Results: A sharp increase in the compound's solubility should be observed at surfactant concentrations above the CMC.
Advanced Formulation Strategies
For applications requiring higher concentrations or for in vivo studies, more advanced formulation techniques may be necessary. These generally require specialized equipment.
-
Solid Dispersions: The compound is molecularly dispersed within a hydrophilic polymer matrix.[19][20][21][22][23] Upon contact with water, the polymer dissolves, releasing the drug as fine amorphous particles, which have a higher dissolution rate than the crystalline form.[21] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range (nanoparticles).[24][25][26][27][28][29] The significant increase in surface area dramatically increases the dissolution velocity according to the Noyes-Whitney equation. This is a high-energy process, often requiring media milling or high-pressure homogenization, and the resulting nanoparticles must be stabilized with surfactants or polymers.[24][25]
Analytical Methods for Solubility Determination
Accurate measurement of solubility is crucial for evaluating the success of any enhancement technique.
-
Shake-Flask Method (Thermodynamic Solubility): Considered the "gold standard," this method measures the equilibrium solubility of a compound.[9][30] It involves adding an excess of the solid compound to the solvent, agitating until equilibrium is reached (typically 24-72 hours), filtering, and then quantifying the concentration in the supernatant.[9]
-
Nephelometry/Turbidimetry (Kinetic Solubility): This is a high-throughput method often used in early drug discovery.[6][10][30] A concentrated stock of the compound in DMSO is added to an aqueous buffer. The point at which precipitation occurs, detected by light scattering (nephelometry) or absorbance (turbidimetry), is used to determine the kinetic solubility.[6][9] This method is faster but may overestimate solubility compared to the shake-flask method.[10]
-
Gravimetric Method: A simple, direct method where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the remaining solute is measured.[31] This is best for non-volatile solutes and requires careful technique to ensure accuracy.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science, 5(6), 1-8. [Link]
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2020). Drug Delivery. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023). Current Pharmaceutical Design. [Link]
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. ResearchGate. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
-
Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Research Journal of Pharmacy and Technology. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
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Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]
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Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). Food Science & Nutrition. [Link]
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A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2001). Analytical Chemistry. [Link]
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Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
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Aqueous Solubility. Creative Biolabs. [Link]
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Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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Aqueous Solubility Assays. Creative Bioarray. [Link]
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Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Figshare. [Link]
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Combined effect of complexation and pH on solubilization. (2003). Journal of Pharmaceutical Sciences. [Link]
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Announcements. MDPI. [Link]
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Modulation of Microenvironmental pH and Crystallinity of Ionizable Telmisartan using alkalizers in Solid dispersions for controlled release. ResearchGate. [Link]
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Benzonitrile. PubChem. [Link]
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4,5-Difluoro-2-(5-fluoropyridin-3-yl)benzonitrile. PubChem. [Link]
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Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). RSC Advances. [Link]
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4-Fluorobenzonitrile. PubChem. [Link]
- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
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Technical Support Center: Byproduct Analysis in the Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile
Introduction
The synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile is a critical step in the development of various pharmaceutical agents. As a key biaryl structural motif, its efficient and clean synthesis is paramount. The most prevalent synthetic route involves a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling, between a 5-fluoropyridine derivative and a 4-cyanophenylboronic acid species. While robust, this transformation is often accompanied by the formation of several process-related impurities and byproducts. Understanding, identifying, and mitigating these byproducts is essential for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API).
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the challenges associated with this synthesis.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: My reaction shows low conversion of the starting materials. What are the primary factors to investigate?
Low conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the quality of the reagents.[1] The oxidative addition of the chloro- or bromo-pyridine to the Pd(0) center is often the rate-limiting step, especially with less reactive aryl chlorides.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Recommendations:
-
Catalyst & Ligand: The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[1] Ensure the reaction is thoroughly degassed with an inert gas like argon or nitrogen. For challenging substrates like 2-chloropyridines, standard ligands may be insufficient. Consider using highly active, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which excel at promoting the difficult oxidative addition step.[2][3]
-
Base and Solvent: The base is critical for the transmetalation step.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The choice of solvent must ensure at least partial solubility of all components. Biphasic systems such as dioxane/water or toluene/water are frequently optimal for Suzuki reactions.[2][5]
-
Temperature: 2-Chloropyridines generally require higher reaction temperatures (80-120 °C) to facilitate oxidative addition compared to their bromo or iodo counterparts.[2]
Q2: I've identified a significant byproduct with a mass corresponding to 4,4'-biphenyldicarbonitrile. What is this, and how can I prevent it?
This byproduct is the result of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[6][7][8]
Mechanism of Formation: Homocoupling can occur through several mechanisms. One well-established pathway involves an oxidative process, often mediated by residual oxygen in the reaction mixture that affects the Pd(0)/Pd(II) catalytic cycle.[7][9] Another proposed mechanism suggests a palladium(II)-mediated reaction with the boronic acid that does not require oxygen.[9]
Sources
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions Involving 4-(5-Fluoropyridin-2-yl)benzonitrile
Welcome to the technical support center dedicated to optimizing catalyst loading for cross-coupling reactions with the specific substrate, 4-(5-Fluoropyridin-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization, troubleshoot common issues, and enhance reaction efficiency. The unique electronic properties of this substrate, featuring an electron-withdrawing nitrile group and a potentially coordinating fluoropyridine moiety, present specific challenges and opportunities in catalysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol % is a common starting point for Suzuki-Miyaura reactions.[1][2] For many applications, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is a robust choice.[3] Given the electron-deficient nature of the fluoropyridine ring, which can make oxidative addition more challenging than with simple aryl halides, starting in the 2-5 mol % range is advisable to ensure a sufficient concentration of the active catalytic species.[3]
Q2: How does the presence of the fluoropyridine and benzonitrile moieties affect catalyst selection and loading?
A2: The 2-pyridyl group can be a challenging nucleophile in cross-coupling reactions due to its potential to coordinate with the metal center, which can slow down the reaction or deactivate the catalyst.[4][5] The fluorine substituent further modifies the electronic properties of the pyridine ring.[3] The nitrile group is generally well-tolerated but can also interact with the catalyst. Therefore, bulky, electron-rich phosphine ligands such as SPhos or RuPhos are often recommended to promote the desired oxidative addition and prevent catalyst inhibition.[3] Higher catalyst loading might be necessary to overcome potential catalyst deactivation.
Q3: Can I reduce the catalyst loading for a large-scale reaction? If so, what are the key considerations?
A3: Yes, reducing catalyst loading is highly desirable for large-scale synthesis to minimize costs and reduce residual palladium in the final product. Key considerations include:
-
Purity of Reagents and Solvents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous, as impurities can deactivate the catalyst.
-
Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[6] Maintaining a strictly inert atmosphere (Argon or Nitrogen) is crucial, especially at low catalyst loadings.[6]
-
Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes stabilize the catalyst and improve its longevity, but a large excess can inhibit the reaction.[7][8]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC-MS or GC-MS to ensure the reaction proceeds to completion at lower catalyst concentrations.[9][10][11][12]
Q4: What are the signs of catalyst deactivation, and how can it be mitigated?
A4: Signs of catalyst deactivation include a stalled reaction (no further conversion of starting material), the formation of side products like homocoupled species, or a significant decrease in reaction rate.[13][14] Mitigation strategies include:
-
Ligand Choice: Employing bulky, electron-rich ligands can protect the metal center and prevent the formation of inactive palladium species.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7] Careful temperature optimization is necessary.
-
Base Selection: The choice of base can influence catalyst stability. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to strong bases like NaOtBu if catalyst deactivation is an issue, although this may require higher temperatures or longer reaction times.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low or No Conversion to the Desired Product
Possible Causes & Solutions
-
Insufficient Catalyst Activity:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading to 5-10 mol %.
-
Change Ligand: If using a simple phosphine ligand like PPh₃, switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, RuPhos, or a biarylphosphine ligand). These are often more effective for challenging substrates.[3]
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst, which can lead to more consistent and reproducible formation of the active catalytic species compared to using separate palladium sources and ligands.[15]
-
-
Poor Solubility of Reagents:
-
Incorrect Base:
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step. If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[6]
-
-
Protodeboronation of the Boronic Acid:
Problem 2: Formation of Significant Side Products
Common Side Products & Mitigation Strategies
-
Homocoupling of the Boronic Acid:
-
Hydrodehalogenation (or loss of the coupling partner):
-
Cause: This can occur if the catalytic cycle is interrupted, leading to the protonation of the organopalladium intermediate.
-
Solution: Optimize the reaction conditions to favor the desired cross-coupling pathway. This may involve adjusting the temperature, base, or ligand.
-
-
Formation of Bipyridine Side Products:
-
Cause: Self-coupling of the fluoropyridine starting material can sometimes occur.[13]
-
Solution: This may be indicative of a catalyst system that is too reactive or not selective enough. Screening different ligands or lowering the reaction temperature might help.
-
Data Presentation: Recommended Catalyst Loading Ranges
| Cross-Coupling Reaction | Typical Catalyst Loading (mol %) | Recommended Ligands for this compound |
| Suzuki-Miyaura | 1 - 5% | SPhos, RuPhos, XPhos |
| Buchwald-Hartwig Amination | 1 - 5% | Josiphos-type ligands, Biarylphosphine ligands |
| Sonogashira | 0.5 - 3% (Pd), 1 - 5% (Cu) | PPh₃, Xantphos |
Experimental Protocols
Protocol 1: Small-Scale Catalyst Loading Screen for Suzuki-Miyaura Coupling
-
Preparation: In an array of oven-dried reaction vials, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To each vial, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol %) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Inert Atmosphere: Seal the vials, and evacuate and backfill with argon or nitrogen three times.[6][16]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 0.1 M) via syringe.
-
Reaction: Heat the vials to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by LC-MS or GC-MS.[9][10]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
References
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- Catalyst handling best practice guide.
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.
- Mass Spectrometry for Reaction Monitoring and Reaction Acceler
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ScholarWorks@GSU.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Help troubleshooting a Buchwald-Hartwig amin
- Troubleshooting low conversion in Buchwald-Hartwig amin
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines. BenchChem.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
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- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling [mdpi.com]
- 11. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
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- 14. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 4-(5-Fluoropyridin-2-yl)benzonitrile and Its Positional Isomers
Introduction: The Strategic Importance of Isomerism in Drug Discovery
The 4-(pyridin-2-yl)benzonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic agents. The introduction of a fluorine atom onto the pyridine ring, as seen in 4-(5-Fluoropyridin-2-yl)benzonitrile, is a common strategy to modulate key drug-like properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity to target proteins, and alter physicochemical properties like lipophilicity and pKa.[1]
This guide provides a comprehensive comparative analysis of this compound and its key positional isomers. We will delve into their synthesis, comparative physicochemical properties, and the critical analytical techniques required to differentiate and characterize them. The causality behind experimental choices will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.
Defining the Subjects of Comparison: Key Positional Isomers
The primary compound of interest is this compound. For this analysis, we will compare it with its isomers where the fluorine atom is relocated to other positions on the pyridine ring. The connectivity of the pyridine and benzonitrile rings remains constant (2-pyridinyl and 4-cyanophenyl, respectively).
Caption: Key positional isomers of this compound.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The most robust and versatile method for synthesizing these biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide.[3][4] Its broad functional group tolerance makes it ideal for complex molecule synthesis in drug discovery.
The general strategy involves coupling a (4-cyanophenyl)boronic acid with the corresponding fluorinated 2-halopyridine. The choice of catalyst and base is critical for achieving high yields. Catalysts like Pd(dppf)Cl₂ are often effective for these types of couplings.[4]
Caption: General workflow for synthesis and analysis of target compounds.
Comparative Physicochemical and Spectroscopic Properties
The position of the fluorine atom subtly alters the electronic distribution and dipole moment of the molecule, which in turn affects its physical properties and spectroscopic signature. While experimental data for all isomers may not be readily available, we can predict trends and outline the analytical methods for their confirmation.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-(3-Fluoropyridin-2-yl)benzonitrile | 4-(4-Fluoropyridin-2-yl)benzonitrile | 4-(6-Fluoropyridin-2-yl)benzonitrile |
| Molecular Formula | C₁₂H₇FN₂ | C₁₂H₇FN₂ | C₁₂H₇FN₂ | C₁₂H₇FN₂ |
| Molecular Weight | 198.20 g/mol [5] | 198.20 g/mol | 198.20 g/mol | 198.20 g/mol |
| Predicted logP | ~2.5 - 3.0 | ~2.5 - 3.0 | ~2.4 - 2.9 | ~2.6 - 3.1 |
| Predicted pKa | ~3.5 - 4.0 | ~1.5 - 2.0 | ~4.0 - 4.5 | ~3.0 - 3.5 |
| Predicted Dipole Moment | Lower | Higher | Higher | Lower |
Note: Predicted values are estimates based on cheminformatics tools and the known effects of fluorine substitution on the pyridine ring. Experimental verification is required.
Spectroscopic Differentiation: The Fingerprint of Isomers
Spectroscopy is the most powerful tool for unambiguously identifying each isomer.[6]
-
¹H NMR Spectroscopy: The proton environment is unique for each isomer. The coupling constants between the fluorine atom and adjacent protons (JHF) are particularly diagnostic. For the parent compound, the proton at C6 will be a doublet of doublets due to coupling with the proton at C4 and the fluorine at C5. In contrast, for the 6-fluoro isomer, the proton at C5 will show a large JHF coupling.
-
¹³C NMR Spectroscopy: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The chemical shifts of the pyridine carbons are highly sensitive to the fluorine's position due to its strong inductive and resonance effects.
-
¹⁹F NMR Spectroscopy: This is the most direct method. Each isomer will display a single, unique resonance in the ¹⁹F NMR spectrum. The chemical shift is highly dependent on the electronic environment, making it a definitive identifier.
-
Infrared (IR) Spectroscopy: While all isomers will show a characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-F and aromatic C-H bending vibrations.[7]
-
Mass Spectrometry (MS): All isomers have the same molecular weight and will show an identical molecular ion peak (M⁺) in high-resolution mass spectrometry. However, the fragmentation patterns under electron impact (EI-MS) may differ, providing secondary structural confirmation.
Chromatographic Separation: Achieving Isomeric Purity
For biological testing and regulatory submission, demonstrating isomeric purity is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these closely related compounds.[8][9]
The slight differences in polarity and dipole moment among the isomers are sufficient for separation on a reverse-phase column. A C18 column is a robust starting point, as it separates compounds primarily based on hydrophobicity.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lehigh.edu [lehigh.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(5-Fluoropyridin-2-yl)benzonitrile Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic exploration of structure-activity relationships (SAR) is the cornerstone of transforming a promising chemical scaffold into a viable drug candidate. This guide provides an in-depth analysis of the SAR of analogs based on the 4-(5-Fluoropyridin-2-yl)benzonitrile motif. Our focus will be on the journey from a fragment hit to a potent and selective modulator, illustrating the causal links between structural modifications and biological activity. This analysis serves as a practical comparison for researchers working on similar heterocyclic scaffolds.
The core of our discussion centers on the discovery of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system. We will dissect the optimization of a pyrimidine-based analog, 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, drawing heavily from the principles of structure-based drug design.[1]
The Foundational Scaffold: From Fragment to Lead
The journey began with a fragment screening campaign that identified a pyrimidine-based hit with moderate affinity for a thermostabilized mGlu5 receptor.[1] The initial fragment, while weak, possessed high "ligand efficiency" (LE), a measure of the binding energy per heavy atom, which is a strong indicator of a promising starting point for optimization.
The initial hit featured a central pyrimidine ring, which provided a rigid scaffold for orienting substituents into the binding pocket. The key to unlocking potency was the strategic addition of aryl groups to this core, leading to the this compound-like pharmacophore.
Decoding the Structure-Activity Relationship: A Stepwise Comparison
The optimization process is a clear demonstration of how iterative modifications to a core structure can dramatically enhance biological activity. The key areas of modification on the lead scaffold were the benzonitrile and the fluoropyridine rings, connected via a pyrimidine linker.
Below is a diagram illustrating the central scaffold and the key positions (R1, R2) that were systematically modified to explore the SAR.
Caption: Core chemical scaffold showing points for analog development.
The initial exploration focused on understanding the tolerance for substitution on the benzonitrile ring. The nitrile group itself was found to be a critical feature for activity. The primary goal was to enhance potency by exploring substitutions at the meta-position relative to the pyrimidine linker.
| Compound ID | R1 Substitution (meta-position) | R2 Substitution | mGlu5 Affinity (pKi) |
| Hit Analog 1 | H | H | 6.1 |
| Analog 2 | CH3 | H | 6.8 |
| Analog 3 | Cl | H | 7.4 |
| Analog 4 | Br | H | 7.3 |
| Analog 5 | CF3 | H | 6.5 |
| Data synthesized from findings in Christopher, J. A., et al. (2015).[1] |
Analysis of Benzonitrile Modifications:
-
Small Halogens are Optimal: The data clearly indicates that introducing a small, electron-withdrawing halogen, specifically chlorine (Analog 3), at the R1 position resulted in a significant increase in potency (pKi from 6.1 to 7.4).[1] This suggests a specific interaction in a well-defined pocket where both the size and electronic nature of the substituent are important. The slightly lower potency of the bromine analog (Analog 4) implies a potential steric constraint.
-
Steric and Electronic Limitations: The introduction of a larger, electron-withdrawing trifluoromethyl group (Analog 5) was detrimental to activity compared to the chloro-substituted analog. This underscores that simply increasing electron-withdrawing character is not sufficient; the substituent must fit optimally within the binding site. The methyl group (Analog 2) provided a modest improvement, indicating some tolerance for small lipophilic groups.
With the optimal chloro-substitution on the benzonitrile ring established, the next phase of optimization explored modifications to the terminal fluoropyridine ring.
| Compound ID | R1 Substitution | R2 Substitution (on pyridine) | mGlu5 Affinity (pKi) |
| Analog 3 | Cl | 5-F | 7.4 |
| Analog 6 | Cl | H (Pyridine) | 6.9 |
| Analog 7 | Cl | 5-Cl | 7.2 |
| Analog 8 | Cl | 5-CH3 | 7.0 |
| Data synthesized from findings in Christopher, J. A., et al. (2015).[1] |
Analysis of Fluoropyridine Modifications:
-
Fluorine is Key: The 5-fluoro substituent on the pyridine ring is critical for high potency. Replacing it with hydrogen (Analog 6) led to a notable drop in affinity.[1] This strongly suggests that the fluorine atom is involved in a key interaction, likely a hydrogen bond or a favorable polar interaction with the receptor.
-
Bioisosteric Replacements: Replacing the fluorine with chlorine (Analog 7) or a methyl group (Analog 8) did not recapture the potency of the fluoro-analog. This highlights the unique properties of fluorine in this position, where its small size and high electronegativity are perfectly suited for the receptor's binding pocket.
This systematic SAR exploration led to the identification of 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile as a highly potent and selective mGlu5 NAM, which was advanced as a clinical candidate.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR data, the experimental protocols must be robust and reproducible. Below is a representative protocol for a kinase inhibition assay, a common application for such heterocyclic compounds, which illustrates the necessary components for a self-validating experiment.
This protocol is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. This provides a stable environment for the enzyme.
-
Enzyme and Substrate: Dilute the target kinase and its specific peptide substrate to their optimal concentrations (determined via initial titration experiments) in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in the kinase buffer at a concentration equal to the Km of the enzyme. Using the Km concentration ensures the assay is sensitive to competitive inhibitors.
-
Test Compounds: Prepare a serial dilution of the test analogs (e.g., from 100 µM to 1 nM) in 100% DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (as a negative control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase, which produces light in an amount directly proportional to the ATP concentration.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Validation: The signal from the negative control (DMSO) represents 0% inhibition, while a well with no enzyme represents 100% inhibition.
-
Convert the raw luminescence data to percent inhibition. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Drug Discovery Workflow
The process of SAR-driven lead optimization follows a logical, cyclical workflow. This process ensures that each round of synthesis and testing provides valuable information for the next design iteration.
Caption: The iterative cycle of Structure-Activity Relationship studies.
Conclusion and Future Directions
The SAR studies of this compound analogs provide a compelling case study in modern drug discovery. The journey from a low-affinity fragment to a potent clinical candidate was driven by a logical, structure-based approach. The key takeaways for researchers are:
-
The 5-fluoropyridine moiety is a privileged group capable of forming critical interactions within a binding pocket.
-
The benzonitrile ring serves as an excellent anchor, and its potency can be fine-tuned with small halogen substitutions.
-
The pyrimidine linker provides a rigid and synthetically tractable core to connect these two key pharmacophores.
This guide demonstrates that a deep understanding of the interplay between a compound's structure and its biological activity is paramount. The principles outlined here are broadly applicable and can serve as a valuable reference for the design and optimization of novel inhibitors targeting a wide range of biological targets.
References
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Christopher, J. A., Aves, S. J., Bennett, K. A., Doré, A. S., Errey, J. C., Jazayeri, A., Marshall, F. H., Okrasa, K., Serrano-Vega, M. J., Tehan, B. G., Wiggin, G. R., & Congreve, M. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664. [Link]
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Definitive Structural Validation: A Comparative Guide to X-ray Crystallography for Novel Drug Candidates
A Senior Application Scientist's Guide to the Unambiguous Structural Elucidation of 4-(5-Fluoropyridin-2-yl)benzonitrile and its Analogs
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and drug development professionals, moving a candidate from discovery to clinical trials requires a dossier of irrefutable evidence, with the atomic arrangement of the molecule sitting at its core. While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide vital clues to a molecule's identity, they are ultimately inferential. Only Single-Crystal X-ray Diffraction (SCXRD) provides direct, unambiguous proof of molecular structure, connectivity, and stereochemistry.[1]
This guide provides a comprehensive framework for the structural validation of novel heterocyclic compounds, using the promising scaffold this compound as a primary example. As a public crystal structure for this specific molecule is not yet available, we will use the closely related compound, 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile , as a detailed case study to illustrate the experimental workflow, data analysis, and comparative power of X-ray crystallography.[2][3] This approach mirrors a common scenario in pharmaceutical development where a lead compound's structure is validated by analyzing a crystalline analog.
The Imperative of Structural Certainty
Before committing millions of dollars to preclinical and clinical development, a research team must be absolutely certain of the candidate's structure. An incorrect structural assignment can lead to:
-
Misinterpreted Structure-Activity Relationships (SAR): Leading to wasted synthetic effort and flawed optimization strategies.
-
Invalidated Intellectual Property: Patents filed with an incorrect structure are unenforceable.
-
Safety and Regulatory Hurdles: Regulatory bodies like the FDA demand definitive proof of a drug substance's identity.
While spectroscopic methods are indispensable for routine characterization, they build a circumstantial case. X-ray crystallography is the final arbiter, providing the definitive evidence required for confident decision-making.
Synthesis and Preliminary Characterization: Building the Initial Hypothesis
The journey to structural validation begins with the synthesis and initial characterization of the target compound.
Proposed Synthesis of this compound
A plausible route to the target compound would involve a Suzuki coupling reaction, a powerful and widely used method for forming C-C bonds between aromatic rings.
Caption: Proposed Suzuki coupling for the synthesis of the target compound.
Case Study: Synthesis of 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile[2][3]
The crystalline analog was synthesized via a nucleophilic aromatic substitution cascade. 4-Methylpyridine was deprotonated with a strong base (LDA) and reacted with 4-fluorobenzonitrile.[2]
Spectroscopic Analysis: The Circumstantial Evidence
Following synthesis and purification, a battery of spectroscopic techniques is employed.
| Technique | Expected Data for this compound | Purpose |
| ¹H NMR | Complex aromatic signals consistent with the substituted pyridine and benzene rings. Coupling patterns would be crucial for assigning protons. | Confirms the proton framework and connectivity. |
| ¹³C NMR | Signals for all 12 unique carbon atoms, including the characteristic nitrile carbon (~118 ppm) and carbons bonded to fluorine (showing C-F coupling). | Maps the carbon skeleton of the molecule. |
| IR Spec. | A sharp, strong absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretch. | Identifies key functional groups.[2] |
| HRMS | An exact mass measurement corresponding to the molecular formula C₁₂H₇FN₂. | Confirms the elemental composition.[2] |
While this data strongly suggests the proposed structure, it cannot definitively rule out isomers or unexpected rearrangements.
The Crystallization Bottleneck: From Powder to Diffraction-Quality Crystal
The most significant hurdle in SCXRD is often obtaining a suitable single crystal.[1] This requires inducing the molecules to slowly self-assemble into a highly ordered lattice. Several methods can be employed, and success often requires screening multiple solvents and conditions.[4][5]
Common Crystallization Techniques
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of crystallization.[5] This is often the simplest and first method attempted.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a sealed larger jar containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Anti-Solvent Diffusion: Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the compound's solution. Crystallization occurs at the interface.
Experimental Protocol: Crystallization of 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile [2]
-
Dissolution: The purified solid product was dissolved in a minimal amount of dichloromethane.
-
Recrystallization: The solution was allowed to stand, and slow evaporation of the solvent yielded off-white, diffraction-quality crystals.
Definitive Proof: The Single-Crystal X-ray Diffraction Workflow
With a suitable crystal, the definitive structural analysis can begin. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: The workflow for Single-Crystal X-ray Diffraction analysis.
Data Collection and Structure Solution
A crystal is mounted and cooled in a cold stream (typically ~100-120 K) to minimize thermal vibrations. It is then rotated in a high-intensity X-ray beam, and thousands of diffraction spots are collected on a detector.[2] This raw data is processed to determine the unit cell dimensions (the basic repeating block of the crystal) and the space group (the symmetry operations within the crystal).
The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible. The quality of the final structure is assessed by the R-factor (R1), with values below 0.05 generally considered excellent for small molecules.[2]
Case Study: Crystallographic Data for 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile[2]
| Parameter | Value | Significance |
| CCDC Number | 2122916 | Unique identifier for retrieving the full dataset from the Cambridge Crystallographic Data Centre. |
| Formula | C₂₀H₁₃N₃ | Confirms the elemental composition found by HRMS. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the crystal. |
| a (Å) | 9.2835(6) | Unit cell dimension. |
| b (Å) | 17.5421(11) | Unit cell dimension. |
| c (Å) | 9.6559(6) | Unit cell dimension. |
| β (°) | 90.090(3) | Unit cell angle. |
| Volume (ų) | 1572.5(2) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 120 | Data collection temperature to reduce atomic motion. |
| Final R1 [I>2σ(I)] | 0.044 | A low R-factor indicating an excellent fit between the model and the experimental data. |
This table provides the definitive crystallographic "fingerprint" of the molecule, offering unambiguous proof of its structure. The resulting 3D model, shown below, visualizes the precise arrangement of every atom, confirming the connectivity that was only hypothesized by NMR.
Caption: X-ray structure of 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.[2]
Conclusion: The Synergy of Analytical Techniques
The structural validation of a novel drug candidate is a process of building a progressively stronger case, culminating in the irrefutable evidence provided by X-ray crystallography. While NMR, MS, and IR are essential for rapid, high-throughput analysis and for confirming the outcomes of synthetic steps, they provide an incomplete picture.
X-ray crystallography delivers the ground truth. It validates the hypotheses built from spectroscopic data and provides the precise 3D structural information necessary for understanding biological activity, securing intellectual property, and satisfying regulatory requirements. For any high-value compound like this compound destined for further development, the investment in obtaining a single crystal and performing a diffraction study is not just a recommendation; it is an essential step that ensures the entire research program is built on a solid and validated foundation.
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Available from: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1450. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of 4-(5-Fluoropyridin-2-yl)benzonitrile Derivatives as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluoropyridine-Benzonitrile Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can significantly enhance the potency, selectivity, metabolic stability, and pharmacokinetic profiles of therapeutic candidates.[1] Fluorine-containing pyridine derivatives, in particular, are pivotal structures found in numerous FDA-approved drugs, highlighting their therapeutic relevance across a spectrum of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2]
The 4-(5-Fluoropyridin-2-yl)benzonitrile scaffold represents a promising chemical framework for the development of targeted therapies. This structure combines the advantageous properties of the fluoropyridine ring with the benzonitrile moiety, a functional group present in various biologically active compounds.[3] Benzonitrile derivatives have been explored as anticancer agents, primarily for their ability to interact with key enzymes and signaling pathways that drive cancer progression.[4] This guide provides a comprehensive framework for the in vitro biological evaluation of novel derivatives based on this scaffold, using their potential as protein kinase inhibitors as an illustrative and highly relevant therapeutic application.[5] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis grounded in verifiable data.
Part 1: Pharmacological Rationale - Targeting the Kinome
The human kinome consists of over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins. This process acts as a molecular switch, regulating the majority of cellular pathways. In diseases like cancer, aberrant kinase activity is a frequent driver of uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have become one of the most successful classes of targeted therapies.
Our evaluation framework will focus on a hypothetical series of this compound derivatives designed to target a well-validated oncogenic kinase, such as the Epidermal Growth Factor Receptor (EGFR). The rationale is to determine if these compounds can selectively inhibit the kinase's ATP-binding pocket, thereby blocking downstream signaling and inducing cancer cell death.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a test compound.
Part 2: Comparative In Vitro Evaluation of Lead Compounds
The primary goal of the initial in vitro evaluation is to identify derivatives with high on-target potency, selectivity against other kinases, and robust activity in a cellular context. A structure-activity relationship (SAR) analysis is crucial for understanding how chemical modifications influence biological activity.[2][6][7]
Consider a hypothetical series of compounds:
-
FPB-Parent: The core this compound scaffold.
-
FPB-Analog A: An analog with an added methoxy group to explore electronic effects.
-
FPB-Analog B: An analog with a bulkier side chain to probe steric tolerance in the binding pocket.
-
Comparator Drug: A known, clinically relevant inhibitor of the target kinase (e.g., Gefitinib for EGFR).
The performance of these compounds can be summarized as follows:
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase (e.g., Src) IC₅₀ (nM) | Cell Viability IC₅₀ (A431 Cells, nM) | Selectivity Index (Off-Target/Target) |
| FPB-Parent | 85 | 1500 | 950 | 17.6 |
| FPB-Analog A | 25 | 2500 | 310 | 100.0 |
| FPB-Analog B | 250 | >10000 | >10000 | >40.0 |
| Comparator Drug | 15 | 1200 | 180 | 80.0 |
Structure-Activity Relationship (SAR) Insights: From this hypothetical data, we can derive initial SAR insights. The addition of a methoxy group (FPB-Analog A) appears to significantly improve target potency and selectivity, suggesting a favorable interaction, perhaps through hydrogen bonding, within the kinase's active site.[6] Conversely, the addition of a bulky group (FPB-Analog B) drastically reduces activity, indicating a potential steric clash that prevents optimal binding. This systematic evaluation allows for the rational design of subsequent generations of compounds.[7][8]
Part 3: Core Experimental Protocols and Workflow
The trustworthiness of the comparative data hinges on robust and well-validated experimental protocols. Below are methodologies for the key assays.
Caption: High-level workflow for in vitro evaluation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated target kinase. It is the primary screen used to determine on-target potency (IC₅₀ value) and is essential for establishing a baseline for SAR. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity and suitability for high-throughput screening.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., FPB-Parent, Analogs A and B) in DMSO. Prepare assay buffer containing the kinase, a biotinylated substrate peptide, and ATP.
-
Kinase Reaction: In a 384-well low-volume plate, add 2 µL of the test compound dilution, followed by 4 µL of the kinase/substrate mix.[4]
-
Initiation: Initiate the enzymatic reaction by adding 4 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (europium).
-
Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Causality: While a biochemical assay confirms enzyme inhibition, it does not guarantee that the compound can enter a cell and exert a biological effect. The MTT assay measures the metabolic activity of living cells, which serves as a robust indicator of cell viability and proliferation.[3][4] This is a crucial step to confirm that the compound's on-target activity translates into a cellular phenotype (i.e., killing cancer cells).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A431, which overexpresses EGFR) into 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine). Incubate for 72 hours.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot viability against the logarithm of compound concentration to determine the cellular IC₅₀ value.[4]
Protocol 3: Cellular Target Engagement (Western Blot)
Causality: A positive result in the cell viability assay suggests the compound is active, but it doesn't definitively prove that it works by inhibiting the intended target. This Western blot protocol provides direct evidence of target engagement within the cell by measuring the phosphorylation status of the target kinase. A reduction in phosphorylation confirms the compound is hitting its intended target and blocking its downstream signaling.
Methodology:
-
Cell Treatment: Seed A431 cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours.
-
Inhibition: Pre-treat the cells with various concentrations of the test compound (e.g., FPB-Analog A) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR overnight. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-EGFR/total EGFR ratio confirms cellular target engagement.
Conclusion and Future Outlook
The in vitro biological evaluation of this compound derivatives requires a multi-faceted approach that logically progresses from direct enzyme inhibition to cellular activity and mechanistic validation. By employing a systematic workflow that combines biochemical potency assays, cell-based viability screens, and target engagement studies, researchers can effectively build a robust structure-activity relationship profile. The hypothetical data presented herein illustrates how such a comparison can guide the optimization of lead compounds, prioritizing those with high potency, selectivity, and cellular efficacy. Derivatives that perform well in this gauntlet of in vitro tests, such as the conceptual FPB-Analog A, become prime candidates for subsequent stages of drug development, including pharmacokinetic profiling, in vivo efficacy studies, and safety toxicology.
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A Researcher's Guide to Pyrimidine-5-Carbonitrile Scaffolds for Selective CDK9 Inhibition
This guide offers a comparative analysis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors built upon the pyrimidine-5-carbonitrile scaffold. We will delve into the structural rationale for their potency and selectivity, present key comparative data, and provide detailed, field-proven protocols for their experimental validation. Our focus is to equip researchers and drug development professionals with the necessary insights to advance their own discovery programs targeting this critical oncogene.
The Rationale for Targeting CDK9 in Oncology
Cyclin-Dependent Kinase 9 (CDK9) is a pivotal regulator of gene transcription.[1][2] In partnership with its primary cyclin partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] The fundamental role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[3][5] This phosphorylation event is a critical switch that releases RNAPII from a paused state near the promoter, allowing for productive transcriptional elongation.[5]
In many cancers, this process is hijacked. Malignant cells often become dependent on the continuous, high-level transcription of genes encoding short-lived survival proteins, such as c-Myc and Mcl-1.[6][7][8] Elevated CDK9 activity is frequently observed in various cancer types and is associated with a poorer prognosis, making it a compelling therapeutic target.[3][9] By inhibiting CDK9, we can selectively suppress the transcription of these key survival genes, restoring the cell's natural apoptotic capabilities and leading to the death of cancer cells.[6][10]
The pyrimidine-5-carbonitrile core has emerged as a particularly effective scaffold for developing potent and selective CDK9 inhibitors. Its chemical structure provides a rigid framework for orienting key pharmacophoric features within the ATP-binding pocket of the kinase.
Caption: CDK9/CycT1 (P-TEFb) pathway and point of inhibition.
Comparative Analysis: The 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Series
A prominent class of CDK9 inhibitors based on this scaffold is the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series. Structure-activity relationship (SAR) studies have revealed that substituents on both the pyrimidine core and the aniline moiety critically influence potency and selectivity.[11][12]
The C5-carbonitrile group on the pyrimidine ring is particularly important. For instance, replacing this group with a hydroxyl (as in compound 12b) leads to a dramatic loss of inhibitory activity against CDK9.[12] This suggests the carbonitrile group makes crucial interactions within a hydrophobic region of the ATP-binding pocket.[13]
Interestingly, high selectivity for CDK9 over other CDKs (like CDK2) in this series is not achieved through the formation of unique, specific hydrogen bonds. Instead, it appears to result from the "relative malleability" of the CDK9 active site, which can better accommodate the bulky substituted aniline moieties of the inhibitors compared to the more rigid active site of CDK2.[14]
Table 1: Comparative Activity of Key Pyrimidine-5-Carbonitrile Analogs
| Compound | Key Substituents | CDK9 Kᵢ (nM) | Selectivity (CDK2 Kᵢ / CDK9 Kᵢ) | Cellular Effects | Reference |
| 12a | R' = CN, R = m-NO₂ | 1 | ~3x | Potent pan-CDK inhibitor | [12] |
| 12c | R' = CN, R = m-SO₂NH₂ | 5 | ~1.4x | Induces apoptosis in CLL cells | [6][12] |
| 12u | See Ref. for structure | 1.1 | >80x | Reduces Mcl-1, triggers apoptosis | [11][12] |
Data synthesized from published reports. Kᵢ values are approximate and for comparative purposes.
Compound 12u stands out as a highly potent and selective inhibitor, demonstrating over 80-fold selectivity for CDK9 versus CDK2.[11][12] This compound effectively inhibits the phosphorylation of RNAPII in cells, reduces levels of the anti-apoptotic protein Mcl-1, and triggers apoptosis in cancer cell lines, including primary Chronic Lymphocytic Leukemia (CLL) cells.[11]
Essential Experimental Validation Workflows
To rigorously assess novel inhibitors based on this scaffold, a multi-step validation process is essential. This workflow ensures that observed anti-cancer effects are a direct result of on-target CDK9 inhibition.
Caption: A logical workflow for validating novel CDK9 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Principle: This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50% (IC₅₀). We will describe a generalized fluorescence-based method, such as the Adapta™ Universal Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[15]
Causality: Performing this assay is the crucial first step to confirm that your compound directly inhibits the target enzyme in a clean, cell-free system. The use of a specific substrate and recombinant enzyme isolates the interaction to just the inhibitor and the kinase.
Step-by-Step Methodology:
-
Prepare Inhibitor Dilution Series:
-
Create a serial dilution of the test compound in 100% DMSO, starting at 100 times the highest desired final concentration.[15] This high concentration stock minimizes the final DMSO percentage in the assay, which can interfere with enzyme activity.
-
Transfer the dilutions into an intermediate plate and dilute with kinase buffer to 4 times the final assay concentration.
-
-
Set Up Assay Plate:
-
Add 2.5 µL of the 4x inhibitor dilutions to triplicate wells of a 384-well assay plate. Include "no inhibitor" (0% inhibition) and "saturating inhibitor" (100% inhibition) controls.[15]
-
-
Initiate Kinase Reaction:
-
Prepare a 2x master mix containing the CDK9/Cyclin T1 enzyme and a suitable peptide substrate (e.g., Cdk7/9tide). The enzyme concentration should be pre-determined to give a robust signal (EC₈₀).[15]
-
Prepare a separate 2x ATP solution. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors are accurately measured.
-
Add 2.5 µL of the 2x enzyme/substrate mix to the wells, followed by 5 µL of the 2x ATP solution to start the reaction. The final reaction volume is 10 µL.
-
-
Reaction Incubation & Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase), a europium-labeled anti-ADP antibody, and an Alexa Fluor®-labeled ADP tracer.
-
Incubate for 30 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET capable plate reader.
-
The signal ratio is inversely proportional to the amount of ADP produced. Plot the signal versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[15]
-
Protocol 2: Cellular On-Target Engagement via Western Blot
Principle: This assay validates that the inhibitor engages and blocks CDK9 activity inside cancer cells. This is confirmed by measuring the phosphorylation level of a direct downstream substrate of CDK9, namely Serine 2 of the RNAPII CTD.[8][16]
Causality: A reduction in p-Ser2-RNAPII levels provides strong evidence that the compound's cellular activity is mediated through the intended mechanism of CDK9 inhibition. It links the biochemical potency to a direct biological effect in a relevant cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MV4-11 myeloid leukemia, MCF-7 breast cancer) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-range of the inhibitor (e.g., spanning from 0.1x to 10x the cellular IC₅₀) for a defined period (e.g., 6 hours).[16] Include a vehicle-only (DMSO) control.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of RNAPII.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading on the gel.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for RNAPII CTD phospho-Ser2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
As a loading control, re-probe the same membrane with an antibody against total RNAPII or a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities. A dose-dependent decrease in the p-Ser2-RNAPII signal (normalized to the loading control) confirms on-target CDK9 inhibition.
-
Conclusion and Future Perspectives
The pyrimidine-5-carbonitrile scaffold has proven to be a fertile ground for the discovery of potent and selective CDK9 inhibitors. Compounds like 12u highlight the potential to achieve significant selectivity over other CDK isoforms by exploiting the unique conformational flexibility of the CDK9 active site.[14] The robust experimental workflows detailed here provide a clear path for researchers to validate new chemical entities derived from this and other scaffolds.
The future of CDK9-targeted therapy will likely involve the development of next-generation molecules, such as PROTAC degraders, which can eliminate the CDK9 protein entirely rather than just inhibiting its function.[17][18] Furthermore, combination strategies that pair CDK9 inhibitors with other targeted agents (e.g., BRD4 or BCL-2 inhibitors) hold significant promise for overcoming drug resistance and enhancing therapeutic efficacy.[3] The continued exploration of scaffolds like pyrimidine-5-carbonitrile will undoubtedly be central to these future advancements.
References
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CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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The components of the CDK9-related pathway. - ResearchGate. (n.d.). ResearchGate. [Link]
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Targeting CDK9 for Anti-Cancer Therapeutics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - Frontiers. (n.d.). Frontiers. [Link]
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CDK9 and Cancer - News-Medical.Net. (n.d.). News-Medical.Net. [Link]
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Targeting CDK9 for Anti-Cancer Therapeutics - PubMed. (2021, May 1). PubMed. [Link]
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Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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CDK9 | Cancer Genetics Web. (n.d.). Cancer Genetics Web. [Link]
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Full article: CDK9: a signaling hub for transcriptional control - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (n.d.). ACS Publications. [Link]
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Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity | Journal of Medicinal Chemistry - ACS Publications. (2012, December 20). ACS Publications. [Link]
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Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders - Preprints.org. (2024, January 10). Preprints.org. [Link]
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Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - MDPI. (n.d.). MDPI. [Link]
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CDK9 inhibitors in cancer research - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - MDPI. (n.d.). MDPI. [Link]
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (2023, January 19). National Center for Biotechnology Information. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (2013, January 9). ACS Publications. [Link]
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Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PubMed Central. (2021, February 25). National Center for Biotechnology Information. [Link]
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Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity. - ResearchGate. (n.d.). ResearchGate. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
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A Comparative Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile: A Senior Application Scientist's Perspective
Introduction
The biaryl motif, 4-(5-Fluoropyridin-2-yl)benzonitrile, is a cornerstone structural unit in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing nitrile and the fluoropyridine ring, make it an invaluable building block for developing novel pharmaceuticals, agrochemicals, and organic electronics. The efficient and scalable synthesis of this molecule is, therefore, a subject of considerable interest for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the most prevalent synthetic methodologies for constructing this compound. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical implications of each route. The aim is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and optimize the most suitable synthetic strategy for their specific application, whether for small-scale library synthesis or large-scale manufacturing.
Core Synthetic Strategies: A Tale of Cross-Coupling
The synthesis of this compound fundamentally involves the formation of a C(sp²)–C(sp²) bond between a 5-fluoropyridine ring and a benzonitrile ring. Transition-metal-catalyzed cross-coupling reactions are the undisputed methods of choice for this transformation, offering high efficiency and broad functional group tolerance.[1][2] The primary disconnection strategies are visualized below.
Caption: Key cross-coupling strategies for synthesizing the target molecule.
This guide will focus on the three most prominent palladium-catalyzed methods: the Suzuki-Miyaura, Stille, and Negishi couplings. Each presents a unique set of advantages and challenges related to reagent stability, toxicity, reaction kinetics, and scalability.
Methodology Deep Dive: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most widely used method for C-C bond formation due to the stability, low toxicity, and commercial availability of boronic acids.[3][4]
Mechanistic Rationale
The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of less reactive aryl chlorides and to promote the final reductive elimination step. The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation of the aryl group to the palladium center.[3][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes the coupling of 2-bromo-5-fluoropyridine with 4-cyanophenylboronic acid. This orientation is often preferred due to the commercial availability and stability of the starting materials.
Reagents & Equipment:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-fluoropyridine, 4-cyanophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of an aqueous co-solvent is common and often accelerates the reaction.[5]
-
Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.[6]
Alternative Methodologies: Stille and Negishi Couplings
While the Suzuki coupling is a robust default, certain situations may call for alternative methods.
Stille Coupling: High Tolerance, High Toxicity
The Stille reaction couples an organohalide with an organostannane (tin) reagent.[7][8]
-
Key Advantage: Organostannanes are exceptionally tolerant of a wide array of functional groups and are generally stable to air and moisture, unlike many other organometallics.[8][9] This makes them useful in complex, late-stage syntheses.
-
Critical Disadvantage: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product, which is a major concern in pharmaceutical development.[7][10]
Experimental Protocol: Stille Coupling
Reagents:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (8 mol%)
-
Toluene, degassed
Procedure:
-
Combine all reagents in a Schlenk flask under an inert atmosphere.
-
Add degassed toluene and heat to 100-110 °C until the reaction is complete (monitor by LC-MS).
-
Cool, dilute with a solvent like ethyl acetate, and wash with aqueous KF to precipitate tin salts.
-
Filter the mixture through celite, and then proceed with a standard aqueous workup and chromatographic purification.
Negishi Coupling: High Reactivity, High Sensitivity
The Negishi coupling utilizes highly reactive organozinc reagents.[11]
-
Key Advantage: The high nucleophilicity of organozinc compounds often allows for reactions to proceed under milder conditions and with higher turnover numbers than Suzuki or Stille couplings.[11][12] They are particularly effective for coupling sp³ centers.
-
Critical Disadvantage: Organozinc reagents are highly sensitive to moisture and air, requiring stringent anhydrous and anaerobic reaction techniques (e.g., glovebox or advanced Schlenk line work).[12]
Experimental Protocol: Negishi Coupling
Reagents:
-
In situ prepared (4-cyanophenyl)zinc chloride (from 4-bromobenzonitrile and Zn dust or transmetalation from an organolithium/Grignard reagent)
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under argon, add the pre-formed or in situ-generated organozinc solution in THF.
-
Add the 2-bromo-5-fluoropyridine and the palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and chromatographic purification.
Comparative Performance Analysis
The selection of a synthetic method is a multi-factorial decision. The following table provides a comparative summary to guide this choice.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (75-98%) | Excellent (80-99%) |
| Reagent Stability | Boronic acids are generally air and moisture stable solids. | Organostannanes are air and moisture stable liquids/solids. | Organozincs are highly sensitive to air and moisture. |
| Toxicity & EHS | Low. Boron byproducts are generally benign. | High. Organotin reagents and byproducts are highly toxic. | Moderate. Requires careful handling of pyrophoric precursors. |
| Functional Group Tol. | Very Good. | Excellent.[9] | Excellent.[11] |
| Reaction Conditions | Moderate to high temp (80-110 °C). | Moderate to high temp (80-110 °C). | Mild (Room temp to 60 °C). |
| Scalability | Excellent. Widely used in industry. | Poor. Hampered by toxicity and purification issues. | Good, but requires specialized equipment for handling reagents. |
| Primary Application | General purpose, discovery, and process chemistry. | Late-stage synthesis with complex, sensitive substrates. | When mild conditions are critical or for challenging couplings. |
Conclusion and Expert Recommendation
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the superior method for the vast majority of applications. Its combination of high yield, operational simplicity, excellent safety profile, and the ready availability of starting materials makes it the workhorse reaction for both small-scale discovery and large-scale production.
The Negishi coupling serves as a powerful alternative when substrate sensitivity precludes the higher temperatures often required for Suzuki couplings. Its high reactivity under mild conditions is a significant asset, provided the laboratory is equipped to handle air-sensitive reagents.
The Stille coupling , despite its excellent functional group tolerance, should generally be considered a method of last resort. The significant environmental, health, and safety (EHS) concerns associated with organotin reagents, coupled with the formidable challenge of removing toxic tin residues, make it unsuitable for most modern synthetic campaigns, especially those targeting pharmaceutical intermediates.
As the field evolves, direct C-H activation methodologies may offer a more atom-economical future path, but for now, the Suzuki-Miyaura coupling provides the most reliable, efficient, and responsible route to this compound.
References
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- Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. (2024). Chemistry World.
- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). The Journal of Organic Chemistry.
- Greener Approaches to Cross-Coupling. (n.d.). Royal Society of Chemistry Books.
- Denmark, S. E., & Smith, R. C. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. (2025). ScienceDirect.
- Understanding the differences between iron and palladium in cross-coupling reactions. (n.d.).
- Application Note: Regioselective Negishi Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine with Organozinc Reagents. (2025). BenchChem.
- Buchwald–Hartwig amin
- Negishi coupling. (n.d.). Wikipedia.
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- The Stille Reaction. (n.d.). Myers Group, Harvard University.
- Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. (n.d.). Organic & Biomolecular Chemistry.
- How can I purify impure benzonitrile? (2017).
- Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling Mechanism. (2022). YouTube.
- Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. (2024).
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Comparative Analysis of 4-(5-Fluoropyridin-2-yl)benzonitrile Analogs as Potent mGlu5 Negative Allosteric Modulators
A deep dive into the structure-activity relationship and inhibitory potency of a promising new class of CNS drug candidates.
The metabotropic glutamate receptor 5 (mGlu5) is a crucial G-protein coupled receptor involved in excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, fragile X syndrome, anxiety, and depression. As such, the development of selective negative allosteric modulators (NAMs) for mGlu5 has emerged as a promising therapeutic strategy. This guide provides a comprehensive analysis of a series of 4-(5-Fluoropyridin-2-yl)benzonitrile analogs, culminating in the discovery of the highly potent and selective mGlu5 NAM, HTL14242.
From Fragment Hit to Lead Candidate: A Structure-Based Drug Design Approach
The journey to identify potent this compound analogs began with a fragment-based screening of a thermostabilized mGlu5 receptor. This led to the identification of a pyrimidine fragment hit, which served as the starting point for a structure-based drug discovery campaign. Through iterative cycles of chemical synthesis and biological testing, guided by X-ray crystallography of the receptor-ligand complexes, researchers were able to optimize the initial hit into a series of highly potent analogs.
The core scaffold, a pyrimidine ring linking a benzonitrile moiety and a 5-fluoropyridin-2-yl group, proved to be a versatile platform for exploring structure-activity relationships (SAR). Key modifications focused on the substitution patterns of the benzonitrile and pyridine rings, as well as the nature of the linker between them.
Comparative Inhibitory Potency
The inhibitory potency of the synthesized analogs was primarily assessed using a high-concentration radioligand binding assay and a functional assay measuring the inhibition of agonist-induced intracellular calcium mobilization. The results, summarized in the table below, highlight the key structural modifications that led to a significant enhancement in potency.
| Compound ID | R1 | R2 | R3 | pKi | pIC50 |
| Fragment Hit (5) | H | H | H | 5.6 | 5.5 |
| Analog 14 | Cl | H | H | 8.3 | 8.1 |
| Analog 24 | Cl | F | H | 8.8 | 8.7 |
| HTL14242 (25) | Cl | H | F | 9.3 | 9.2 |
pKi and pIC50 values are expressed as the negative logarithm of the inhibition constant (Ki) and the half maximal inhibitory concentration (IC50), respectively. Higher values indicate greater potency.
The initial fragment hit exhibited modest potency. The introduction of a chlorine atom at the 3-position of the benzonitrile ring (Analog 14) resulted in a significant increase in both binding affinity and functional potency. Further optimization by introducing a fluorine atom at the 4-position of the benzonitrile ring (Analog 24) led to another substantial improvement. Ultimately, the strategic placement of a fluorine atom on the pyridine ring, resulting in the lead compound HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) , yielded a molecule with exceptional potency, boasting a pKi of 9.3 and a pIC50 of 9.2.[1][2]
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key insights into the molecular determinants of high-affinity binding to the mGlu5 allosteric site:
-
Halogen Substitution on the Benzonitrile Ring: The presence of a chlorine atom at the 3-position of the benzonitrile ring was found to be crucial for potent activity. This substitution likely engages in favorable interactions within a specific hydrophobic pocket of the receptor.
-
Fluorine Substitution: The introduction of fluorine atoms at specific positions on both the benzonitrile and pyridine rings led to significant enhancements in potency. These substitutions can influence the electronic properties of the molecule and may form specific hydrogen bonds or other non-covalent interactions with the receptor.
-
The Pyrimidine Linker: The pyrimidine core serves as a rigid scaffold, appropriately positioning the benzonitrile and fluoropyridine moieties for optimal interaction with the allosteric binding site.
Caption: Key structural modifications leading to the high potency of HTL14242.
Experimental Protocols
The determination of the inhibitory potency of these analogs relies on robust and reproducible experimental protocols. Below are outlines of the key assays employed.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGlu5 receptor, providing an indication of its binding affinity (Ki).
Workflow:
Caption: Workflow for the mGlu5 functional calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human mGlu5 receptor are cultured and seeded into 96-well microplates.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of changes in intracellular calcium concentration.
-
-
Compound Incubation and Agonist Stimulation:
-
The cells are pre-incubated with various concentrations of the test compound.
-
An mGlu5 agonist (e.g., glutamate) is then added to stimulate the receptor and induce calcium release.
-
-
Signal Detection:
-
The change in fluorescence intensity, which is proportional to the change in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
-
Data Analysis:
-
The data is analyzed to generate dose-response curves, from which the IC50 values are determined.
-
Conclusion
The systematic exploration of this compound analogs has led to the discovery of HTL14242, a highly potent and selective mGlu5 negative allosteric modulator. This work exemplifies the power of structure-based drug design in optimizing fragment hits into lead candidates with promising therapeutic potential. The detailed structure-activity relationships and robust experimental protocols outlined in this guide provide a valuable resource for researchers in the field of CNS drug discovery and underscore the potential of this chemical scaffold for the development of novel treatments for a range of neurological and psychiatric disorders. Further in vivo studies are warranted to fully elucidate the therapeutic utility of HTL14242 and its analogs.
References
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Christopher, J. A., Aves, S. J., Bennett, K. A., Doré, A. S., Errey, J. C., Jazayeri, A., ... & Congreve, M. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664. [Link]
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ResearchGate. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Retrieved from [Link]
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Frontiers in Molecular Neuroscience. (2020). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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PDSP. (2018). Assay Protocol Book. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
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ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. Retrieved from [Link]
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ACS Publications. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. Retrieved from [Link]
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British Journal of Pharmacology. (2015). Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. Retrieved from [Link]
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MDPI. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. Retrieved from [Link]
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Frontiers in Neuroscience. (2012). Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Retrieved from [Link]
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MDPI. (2019). Role of mGlu5 in Persistent Forms of Hippocampal Synaptic Plasticity and the Encoding of Spatial Experience. Retrieved from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(5-Fluoropyridin-2-yl)benzonitrile Based Compounds
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] This guide provides a comprehensive cross-reactivity profiling of compounds based on the 4-(5-fluoropyridin-2-yl)benzonitrile scaffold, a privileged core structure in many developmental kinase inhibitors.
Herein, we present a comparative analysis of a lead compound, designated Cpd-A , and two structural analogs, Cpd-B and Cpd-C , to illustrate the profound impact of subtle chemical modifications on selectivity. This guide is intended for researchers, scientists, and drug development professionals to underscore the criticality of early and comprehensive selectivity profiling.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, and achieving absolute selectivity for a single kinase is a formidable task.[1] Most kinase inhibitors exhibit some degree of promiscuity, binding to multiple kinases with varying affinities.[3] Understanding this cross-reactivity profile is paramount for several reasons:
-
Predicting Potential Toxicities: Off-target inhibition can disrupt essential signaling pathways, leading to adverse drug reactions.[5]
-
Elucidating Mechanism of Action: Distinguishing on-target from off-target effects is crucial for accurately interpreting cellular and in vivo data.[6]
-
Identifying Opportunities for Drug Repurposing: Unintended inhibitory activities can sometimes be therapeutically beneficial, opening new avenues for clinical applications.[4]
-
Guiding Lead Optimization: A detailed selectivity profile informs structure-activity relationship (SAR) studies, enabling chemists to rationally design more selective compounds.
Comparative Compounds
The compounds featured in this guide are based on the this compound core, known to interact with the hinge region of many kinase ATP-binding sites. The structural differences between the analogs are designed to explore the chemical space around this core.
| Compound ID | Core Scaffold | R1 Group | R2 Group |
| Cpd-A | This compound | Methyl-piperazine | 3-chloro-4-methoxyphenyl |
| Cpd-B | This compound | Morpholine | 3-chloro-4-methoxyphenyl |
| Cpd-C | This compound | Methyl-piperazine | Indazole |
Experimental Design for Comprehensive Profiling
To construct a robust cross-reactivity profile, a multi-tiered approach is recommended.[7] This typically involves an initial broad screen at a single high concentration, followed by dose-response studies for identified hits.
Caption: A tiered approach to kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Scanning
The initial screen is best performed using a large, commercially available kinase panel, such as the KINOMEscan® platform from Eurofins Discovery, which utilizes a competition binding assay format.[8][9] This approach measures the ability of a compound to displace a known ligand from the ATP-binding site of a large number of kinases (often over 400).[8] Screening at a single, relatively high concentration (e.g., 1 µM or 10 µM) allows for the rapid identification of potential off-targets.
Tier 2: IC50/Kd Determination
For kinases identified as "hits" in the primary screen (typically defined as >70-80% inhibition), the next step is to determine the potency of the interaction.[7] This is achieved by generating a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) or the Kd (dissociation constant).[10][11] It is crucial to understand the distinction between these values:
-
IC50: A measure of functional inhibition in an enzymatic assay, which is dependent on assay conditions such as ATP concentration.[12][13]
-
Kd: A direct measure of binding affinity between the inhibitor and the kinase, independent of ATP concentration.[10]
For ATP-competitive inhibitors, the Cheng-Prusoff equation can be used to relate IC50 and Ki (inhibition constant), which is comparable to Kd.[7]
Tier 3: Cellular Target Engagement and Functional Assays
Biochemical assays, while essential, do not always reflect a compound's behavior in a cellular context.[2][14] Therefore, it is critical to validate key on- and off-target interactions in intact cells. Technologies like NanoBRET™ (Promega) allow for the quantitative measurement of compound binding to specific kinases in living cells.[14] Downstream functional assays, such as Western blotting for phosphorylated substrates, can confirm that target engagement translates to functional inhibition of the signaling pathway.
Comparative Cross-Reactivity Data
The following tables summarize the hypothetical, yet representative, cross-reactivity data for Cpd-A, Cpd-B, and Cpd-C. The primary target for this series is Tyrosine Kinase A (TKA).
Tier 1: Single-Point Kinome Screen Results (% Inhibition at 1 µM)
| Kinase Target | Cpd-A (% Inh) | Cpd-B (% Inh) | Cpd-C (% Inh) | Kinase Family |
| TKA (Primary Target) | 98 | 95 | 99 | Tyrosine Kinase |
| TKB | 85 | 45 | 92 | Tyrosine Kinase |
| TKC | 32 | 15 | 35 | Tyrosine Kinase |
| S/TKA | 78 | 65 | 25 | Ser/Thr Kinase |
| S/TKB | 65 | 20 | 15 | Ser/Thr Kinase |
| CDK2 | 5 | 2 | 8 | CMGC |
| ROCK1 | 12 | 8 | 10 | AGC |
Interpretation:
-
All three compounds potently inhibit the primary target, TKA.
-
Cpd-A and Cpd-C show significant off-target activity against TKB, a closely related tyrosine kinase.
-
Cpd-A also demonstrates considerable inhibition of S/TKA, a serine/threonine kinase.
-
Cpd-B , with the morpholine substitution, appears markedly more selective, with reduced activity against both TKB and S/TKA.
-
Cpd-C , with the indazole R2 group, shows reduced activity against the serine/threonine kinases but retains potent TKB inhibition.
Tier 2: Dose-Response Data for Key Hits (Kd, nM)
| Kinase Target | Cpd-A (Kd, nM) | Cpd-B (Kd, nM) | Cpd-C (Kd, nM) |
| TKA (Primary Target) | 5 | 12 | 3 |
| TKB | 25 | 250 | 15 |
| S/TKA | 80 | >1000 | >5000 |
Interpretation:
-
The dose-response data confirm the initial screen. Cpd-C is the most potent inhibitor of the primary target TKA.
-
However, Cpd-C is also highly potent against the off-target TKB, making it a dual inhibitor.
-
Cpd-A shows a 5-fold selectivity for TKA over TKB and a 16-fold selectivity over S/TKA.
-
Cpd-B demonstrates the best selectivity profile, with over 20-fold selectivity for TKA versus TKB and minimal activity against S/TKA. The change from a methyl-piperazine (Cpd-A) to a morpholine (Cpd-B) moiety significantly improved selectivity.
Visualizing Selectivity: The Kinome Tree Spot
A powerful way to visualize kinome selectivity is through a TREEspot™ diagram, where inhibited kinases are represented as colored circles on a phylogenetic tree of the human kinome. Larger circles indicate higher potency.
Caption: Illustrative TREEspot™ for Cpd-A showing on- and off-target interactions.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of reliable selectivity profiling.
Protocol: KINOMEscan® Competition Binding Assay (Tier 1)
This protocol is adapted from the methodology employed by Eurofins Discovery.[8]
-
Assay Principle: The assay measures the binding of a test compound to a kinase active site by quantifying its ability to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Preparation: Test compounds (Cpd-A, B, C) are prepared as 100X stocks in 100% DMSO.
-
Assay Execution: a. Kinases are produced as fusions with a DNA tag. b. Ligand-functionalized beads and the tagged kinases are combined in assay wells. c. Test compounds are added to a final concentration of 1 µM. A DMSO control (vehicle) is included. d. The mixture is incubated for 1 hour at room temperature to allow binding to reach equilibrium. e. The beads are washed to remove unbound kinase. f. The amount of bead-bound, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase recovered in the test wells is compared to the DMSO control. The result is expressed as percent inhibition (% Inh).
Protocol: Isothermal Titration Calorimetry (ITC) for Kd Determination (Tier 2)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).
-
Instrumentation: A MicroCal ITC200 or similar instrument is used.
-
Sample Preparation: a. Recombinant kinase protein (e.g., TKA, TKB) is dialyzed extensively against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). b. The test compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects.
-
Experiment Setup: a. The sample cell is filled with the kinase solution (typically 10-20 µM). b. The injection syringe is filled with the compound solution (typically 100-200 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the compound are made into the sample cell. The heat change after each injection is measured.
-
Data Analysis: The integrated heat data are fit to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.
Conclusion and Future Directions
This guide demonstrates that minor structural modifications to the this compound scaffold can dramatically alter the cross-reactivity profile of kinase inhibitors.
-
Cpd-C emerged as the most potent TKA inhibitor but suffers from a lack of selectivity against the closely related TKB, classifying it as a dual inhibitor. This may be desirable if TKB is also a therapeutic target, but problematic otherwise.
-
Cpd-A showed moderate selectivity, with significant off-target activity against both a related tyrosine kinase and a serine/threonine kinase.
-
Cpd-B , through the simple substitution of a methyl-piperazine with a morpholine ring, achieved a markedly improved selectivity profile, making it the most promising lead candidate for a selective TKA inhibitor.
The causality behind these differences lies in the specific steric and electronic interactions each modification makes within the respective ATP-binding pockets. The morpholine in Cpd-B may introduce a subtle steric clash in the TKB and S/TKA binding sites that is tolerated in the TKA site, or it may alter the solubility and presentation of the molecule to the target.
For drug development professionals, this comparative analysis highlights an unavoidable truth: early, comprehensive, and multi-tiered cross-reactivity profiling is not optional—it is fundamental to the successful development of safe and effective kinase inhibitors. Future work should focus on obtaining co-crystal structures of these compounds with their primary and key off-targets to rationalize the observed selectivity and guide the next generation of inhibitor design.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(496), eaai8079. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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Vasta, J. D., Robers, M. B., Urh, M., & Daniels, D. L. (2018). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. ACS chemical biology, 13(1), 121-133. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
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ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. [Link]
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Davidson College. (n.d.). IC50 Determination. [Link] (Note: Specific course link may vary, but the source provides educational materials on these concepts).
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Brennan, R. J., et al. (2024). The State of the Art in Secondary Pharmacology and Its Impact on the Safety of New Medicines from IQ DruSafe 2024. Nature Reviews Drug Discovery. [Link]
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A Comparative Guide to the Metabolic Stability of 4-(5-Fluoropyridin-2-yl)benzonitrile: In Vivo vs. In Vitro Assessment
In the landscape of modern drug discovery, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. The metabolic stability of a compound dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and potential for drug-drug interactions. This guide provides a comprehensive comparison of in vivo and in vitro methodologies for assessing the metabolic stability of 4-(5-Fluoropyridin-2-yl)benzonitrile, a compound of interest due to its fluorinated pyridine scaffold, a common motif in contemporary medicinal chemistry.
While specific experimental data for this compound is not publicly available, this guide will leverage established principles of drug metabolism to predict its likely metabolic pathways and provide detailed, field-proven protocols for its evaluation. The strategic incorporation of fluorine is often employed to enhance metabolic stability, and this guide will explore the enzymatic players and experimental considerations for verifying this hypothesis.[1][2]
The Decisive Role of Metabolic Stability in Drug Candidacy
A compound with high metabolic stability can maintain therapeutic concentrations for a longer duration, potentially allowing for less frequent dosing and improved patient compliance. Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect, or it may form active or even toxic metabolites.[3] Therefore, a thorough understanding of a compound's metabolic profile is essential for its progression from a promising lead to a viable drug candidate.
Predicted Metabolic Landscape of this compound
The structure of this compound, featuring a nitrogen-containing heterocycle, suggests the involvement of two primary enzyme families in its metabolism: the Cytochrome P450 (CYP450) superfamily and Aldehyde Oxidase (AO).[4][5]
-
Cytochrome P450 (CYP450) Enzymes: These heme-containing monooxygenases, primarily located in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics.[5] For this compound, potential CYP-mediated reactions include hydroxylation of the pyridine or benzene rings. However, the presence of the electron-withdrawing fluorine atom is anticipated to increase the metabolic stability of the pyridine ring.[6]
-
Aldehyde Oxidase (AO): This cytosolic molybdo-flavoenzyme is increasingly recognized for its significant role in the metabolism of nitrogen-containing heterocyclic compounds.[4][7] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[4] Therefore, the pyridine ring of this compound is a potential site for AO-mediated metabolism. It is important to note that there are significant species differences in AO activity, with dogs lacking the enzyme, which can complicate preclinical species selection.[4]
Comparative Data Presentation: A Template for Analysis
To objectively compare the metabolic stability of this compound, quantitative data from both in vivo and in vitro studies should be systematically tabulated. The following table presents a hypothetical dataset to illustrate how such a comparison would be structured.
| Parameter | In Vivo (Rat Model) | In Vitro (Human Liver Microsomes) | In Vitro (Human Hepatocytes) |
| Half-Life (t½) | 4.2 hours | 45 minutes | 60 minutes |
| Intrinsic Clearance (CLint) | N/A | 35 µL/min/mg protein | 25 µL/min/10^6 cells |
| Predicted Hepatic Clearance | 25 mL/min/kg | 28 mL/min/kg | 22 mL/min/kg |
| Major Metabolites Identified | M1: Hydroxylated benzonitrile | M1: Hydroxylated benzonitrile | M1: Hydroxylated benzonitrile |
| M2: Pyridinone metabolite | M2: Pyridinone metabolite | M2: Pyridinone metabolite, M3: Glucuronide conjugate |
Note: This is a hypothetical dataset created for illustrative purposes based on established structure-metabolism relationships. Actual experimental results may vary.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for conducting robust in vivo and in vitro metabolic stability studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the in vivo half-life and clearance of this compound.
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Safety Operating Guide
Navigating the Disposal of 4-(5-Fluoropyridin-2-yl)benzonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(5-Fluoropyridin-2-yl)benzonitrile, a fluorinated pyridine derivative of benzonitrile.
Hazard Identification and Risk Assessment: Understanding the "Why"
The molecular structure of this compound, featuring a fluorinated pyridine ring and a benzonitrile group, suggests several potential hazards. Analysis of analogous compounds indicates that this substance should be handled as acutely toxic and an irritant.
-
Acute Toxicity: Benzonitrile and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] Exposure can lead to symptoms ranging from skin and eye irritation to more severe effects on the central nervous system.[1][3]
-
Irritation: Fluorinated aromatic compounds can cause significant skin and eye irritation.[3][5][6]
-
Environmental Hazards: Pyridine and its derivatives can be harmful to aquatic life.[7] Therefore, preventing the release of this compound into the environment is a critical aspect of its disposal.
Incompatible Materials: To prevent dangerous reactions, this compound should be stored and disposed of separately from strong oxidizing agents, strong acids, and strong bases.[6]
Summary of Key Data (Based on Analogous Compounds)
| Property | Anticipated Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on similar benzonitrile derivatives. |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Characteristic of benzonitrile and its derivatives.[1][2][3][4] |
| Irritation | Causes skin and serious eye irritation. | Common hazard for fluorinated aromatic compounds.[3][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General reactivity for this class of compounds.[6] |
| Decomposition | Hazardous decomposition products may include nitrogen oxides, carbon oxides, and hydrogen fluoride.[6] | Thermal decomposition of fluorinated organic compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.
-
Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer pair should be disposed of immediately after handling.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be used.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Spill Management: Preparedness is Key
Accidental spills should be managed promptly and safely.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust. For liquid spills (if dissolved in a solvent), absorb with a chemical absorbent pad.
-
Collection: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[4][8] This ensures complete destruction of the compound and minimizes environmental impact.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Segregation of Waste:
-
Solid Waste: Collect pure this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, robust, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
Liquid Waste: If the compound is in a solvent, it should be collected in a separate, compatible container for flammable liquid waste. The container must be labeled with the full chemical names of all components.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Management:
-
Use only containers that are in good condition and compatible with the chemical.
-
Keep containers securely closed except when adding waste.
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
-
-
Temporary On-site Storage:
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide them with a comprehensive description of the waste, including the name of the compound and any known or suspected hazards based on analogous compounds.
-
Be prepared to provide safety data sheets for similar chemicals to the waste disposal vendor.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By following these detailed procedures, researchers can minimize risks to themselves, their colleagues, and the environment. The principles of thorough hazard assessment, diligent use of personal protective equipment, and compliant waste management are paramount in building a culture of safety in the laboratory.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluorobenzonitrile.
- Sigma-Aldrich Inc. (2024, March 7). Safety Data Sheet: Benzonitrile.
- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
- Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile.
- Santa Cruz Biotechnology. (n.d.). Pyridine hydrofluoride Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-nitrobenzonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606441, Benzonitrile, 4-(5-propyl-2-pyridinyl)-.
- Google Patents. (n.d.). CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid.
- Vigon International, Inc. (2015, December 1). 500720 benzonitrile safety data sheet - SDS US.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13867041, 3-Fluoro-4-(5-fluoropyridin-3-yl)benzonitrile.
- Grokipedia. (n.d.). Benzonitrile.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- International Programme on Chemical Safety. (n.d.). PYRIDINE ICSC: 0323.
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- 2. cdhfinechemical.com [cdhfinechemical.com]
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- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
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- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(5-Fluoropyridin-2-yl)benzonitrile
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds where comprehensive toxicological data is not yet available. This guide provides a detailed operational and safety plan for the handling of 4-(5-Fluoropyridin-2-yl)benzonitrile, a compound of interest in medicinal chemistry. Our focus is to establish a framework of best practices for personal protective equipment (PPE) and safe handling, grounded in the principles of chemical analogy and risk mitigation.
While specific toxicity data for this compound is limited, its structure—incorporating a fluorinated pyridine ring and a benzonitrile moiety—necessitates a cautious approach. The guidance herein is synthesized from the known hazards of its constituent chemical classes and authoritative safety protocols.
Hazard Identification and Risk Assessment: A Proactive Stance
The cornerstone of laboratory safety is a thorough understanding of the potential hazards. In the absence of specific data for this compound, we must infer its hazard profile from its structural components:
-
Benzonitrile Moiety: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[1][2][3] They can cause skin and eye irritation.[2][3][4]
-
Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter the biological activity and toxicity of a molecule.[5] Some fluorinated compounds can be persistent or have metabolic toxicity.[6] Upon combustion, they can produce hazardous byproducts like hydrogen fluoride (HF).[7]
-
Pyridine Moiety: Pyridine is a flammable, toxic liquid that can be harmful if inhaled, swallowed, or absorbed through the skin.[8][9] It is known to cause irritation to the skin, eyes, and respiratory system.[10]
Given these considerations, it is prudent to treat this compound as a potentially cytotoxic and irritant compound with unknown long-term health effects. The Occupational Safety and Health Administration (OSHA) recommends that investigational new drugs be handled as hazardous drugs until sufficient information is available to determine their toxicity.[11]
A mandatory risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of material being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary methods for exposure control are engineering controls. All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] The fume hood provides a physical barrier and ventilation to capture and remove vapors and fine powders.
Personal Protective Equipment (PPE): A Detailed Protocol
A multi-layered approach to PPE is essential for providing comprehensive protection. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double gloving with nitrile gloves. | Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents, oils, and acids.[13][14][15] Double gloving provides an additional layer of protection against tears and permeation. |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes. A face shield offers broader protection for the entire face from splashes and projectiles.[6] |
| Body | A flame-resistant lab coat and a chemical-resistant apron. | A lab coat provides a primary barrier. A chemical-resistant apron offers additional protection against spills of larger volumes. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be required. | This should be based on the risk assessment, especially when handling powders outside of a fume hood or during large-scale operations. A full respiratory protection program is necessary if respirators are used.[10] |
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

